4-Iodo-7-azaindole
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHGYPNRADCIKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619271 | |
| Record name | 4-Iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319474-34-5 | |
| Record name | 4-Iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Iodo-7-Azaindole: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-7-azaindole, also known as 4-Iodo-1H-pyrrolo[2,3-b]pyridine, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its structural resemblance to purines and indoles allows it to interact with a wide array of biological targets, making it a valuable scaffold in drug discovery. The presence of an iodine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse and complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key experimental protocols related to this compound.
Chemical Properties and Structure
This compound is a yellow to light brown crystalline solid.[1][2] It is sparingly soluble in water and is typically stored under an inert atmosphere at low temperatures (2-8 °C) to ensure its stability.[2] The azaindole core, a fusion of a pyridine and a pyrrole ring, confers unique electronic properties and hydrogen bonding capabilities to the molecule, influencing its reactivity and biological activity.[3]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₇H₅IN₂ | [3] |
| Molecular Weight | 244.035 g/mol | [3] |
| Appearance | Light brown to yellow solid | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa (Predicted) | 13.08 ± 0.40 | [3] |
| Solubility | Sparingly soluble in water | [3] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [2] |
Structural Information
As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, crystallographic studies of other substituted 7-azaindoles, such as 5-chloro-7-azaindole and 4,5-dichloro-7-azaindole, reveal a planar heterocyclic core, which is a result of aromatic conjugation.[4] The bond lengths within the azaindole ring are indicative of delocalized π-electrons.[4] It is highly probable that this compound adopts a similar planar structure.
Experimental Protocols
The synthetic utility of this compound is significant, primarily due to the reactivity of the carbon-iodine bond in cross-coupling reactions. Below are detailed experimental protocols for its synthesis and subsequent functionalization.
Synthesis of this compound
A common method for the synthesis of this compound involves a halogen exchange reaction starting from 4-chloro-7-azaindole.[5]
Reaction Scheme:
Materials:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole)
-
Sodium Iodide (NaI)
-
Acetyl Chloride
-
Acetonitrile (anhydrous)
-
Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
10% Potassium Carbonate (K₂CO₃) aqueous solution
-
10% Sodium Bisulfite aqueous solution
-
Saturated Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Iodination and Acetylation:
-
To a stirred mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and sodium iodide (2.0 eq) in anhydrous acetonitrile, slowly add acetyl chloride (2.1 eq) at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4 days.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the acetonitrile by distillation under reduced pressure.
-
-
Work-up and Extraction:
-
To the residue, add 10% aqueous potassium carbonate solution and extract with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with 10% aqueous sodium bisulfite solution and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-4-iodo-7-azaindole.
-
-
Deacetylation (Hydrolysis):
-
Dissolve the crude product in a mixture of THF and 1 M aqueous NaOH solution.
-
Stir the mixture at room temperature for 2 hours.
-
Evaporate the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract with dichloromethane.
-
Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting brown solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization from a suitable solvent like acetonitrile can be performed for further purification to yield pure 4-iodo-1H-pyrrolo[2,3-b]pyridine.[5]
-
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom in this compound serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound.
General Reaction Scheme:
Materials:
-
This compound (N-protected if necessary)
-
Aryl or Heteroaryl Boronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable phosphine ligand
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Toluene/Ethanol mixture or Dioxane/Water mixture
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine N-protected this compound (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Add the solvent system (e.g., toluene/ethanol, 1:1).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
-
Catalyst Addition:
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%) and the ligand (e.g., SPhos, 5 mol%).
-
-
Reaction:
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 4-substituted-7-azaindole.[6]
-
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne.
General Reaction Scheme:
References
- 1. mdpi.com [mdpi.com]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies | MDPI [mdpi.com]
- 5. This compound | 319474-34-5 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
4-Iodo-7-azaindole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 4-Iodo-7-azaindole, a critical building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, synthesis, and applications in targeting key signaling pathways.
Core Chemical Data
This compound, also known as 4-Iodo-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic compound frequently utilized as a scaffold in the development of potent and selective kinase inhibitors.
| Property | Value | Reference |
| CAS Number | 319474-34-5 | [1][2] |
| Molecular Formula | C₇H₅IN₂ | [1][2] |
| Molecular Weight | 244.03 g/mol | [1][2] |
| Appearance | Light brown to yellow solid | [1] |
| Storage Temperature | 2–8 °C under inert gas | [1] |
Synthesis and Experimental Protocols
A common strategy to introduce the iodo group at the 4-position involves a multi-step synthesis starting from a suitable 7-azaindole precursor. This often includes protection of the pyrrole nitrogen, followed by a regioselective iodination step.
General Experimental Workflow for Azaindole Synthesis:
Caption: General workflow for the synthesis of this compound.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The this compound scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. It has been instrumental in the development of inhibitors for several important oncogenic pathways.
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial in cell growth, motility, and invasion.[4][5] Dysregulation of the HGF/c-Met signaling pathway is implicated in numerous cancers. 4-Azaindole derivatives have been developed as potent c-Met inhibitors.[6]
c-Met Signaling Pathway and Inhibition:
Caption: Inhibition of the c-Met signaling pathway by a this compound derivative.
Experimental Protocol: c-Met Kinase Assay (ADP-Glo™)
A common method to assess the inhibitory activity of compounds against c-Met is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
-
Reaction Setup: In a 384-well plate, combine the c-Met kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and varying concentrations of the this compound-based inhibitor. Include controls without the inhibitor and without the enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add Kinase Detection Reagent to the wells. This reagent converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely correlated with the activity of the inhibitor.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
FGF19/FGFR4 Signaling Inhibition
The Fibroblast Growth Factor 19 (FGF19) and its receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), play a significant role in hepatocellular carcinoma (HCC).[7][8] The 7-azaindole scaffold has been utilized to develop selective and covalent inhibitors of FGFR4.[9]
FGF19/FGFR4 Signaling Pathway and Inhibition:
Caption: Inhibition of the FGF19/FGFR4 signaling pathway by a 7-azaindole derivative.
Experimental Protocol: FGFR4 Inhibition Assay (Western Blot)
The effect of 7-azaindole-based inhibitors on the FGF19/FGFR4 signaling pathway can be assessed in HCC cell lines (e.g., HuH-7) using Western blot analysis.[9]
-
Cell Culture and Treatment: Culture HuH-7 cells and treat them with varying concentrations of the FGFR4 inhibitor for a specified period.
-
Cell Lysis: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated FGFR4 (p-FGFR4), total FGFR4, phosphorylated downstream effectors (e.g., p-ERK), total downstream effectors (e.g., ERK), and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate it with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of FGFR4 and its downstream targets.
NADPH Oxidase Inhibition
NADPH oxidases (NOX) are enzymes that generate reactive oxygen species (ROS). Overproduction of ROS by NOX enzymes, particularly NOX2, is implicated in various diseases, including neurodegenerative and cardiovascular conditions.[10] Derivatives of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine, which contains the 7-azaindole core, have been identified as potent NOX2 inhibitors.
Experimental Workflow for NOX2 Inhibition Assay:
Caption: Workflow for assessing NOX2 inhibition using a cell-based ROS detection assay.
Experimental Protocol: Cellular NOX2 Activity Assay
-
Cell Preparation: Use a suitable cell line expressing NOX2, such as differentiated human promyelocytic leukemia cells (HL-60).
-
Inhibitor Incubation: Incubate the cells with various concentrations of the 7-azaindole-based NOX inhibitor for 30 minutes at 37°C.
-
ROS Probe Loading: Add a cell-permeable probe that becomes fluorescent upon oxidation by ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
NOX2 Activation: Stimulate the cells with an activator of NOX2, such as phorbol 12-myristate 13-acetate (PMA), to induce ROS production.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence intensity is proportional to the amount of ROS produced.
-
Data Analysis: Plot the rate of fluorescence increase against the inhibitor concentration to determine the IC₅₀ value.
Conclusion
This compound is a versatile and valuable scaffold in modern drug discovery, particularly for the development of kinase inhibitors. Its unique chemical properties and ability to engage with key biological targets make it a compound of significant interest for researchers in oncology, neurobiology, and cardiovascular disease. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists working with this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-Iodo-7-Azaindole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 4-iodo-7-azaindole (also known as 4-iodo-1H-pyrrolo[2,3-b]pyridine), a key heterocyclic compound in medicinal chemistry and drug development. Due to the limited availability of complete, published spectroscopic datasets for this compound, this guide includes confirmed mass spectrometry data for the target compound and representative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data from the structurally analogous 4-chloro-7-azaindole for illustrative purposes. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data
The following tables summarize the available and representative spectroscopic data for this compound and its chloro-analogue.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₇H₅IN₂ | [1] |
| Molecular Weight | 244.03 g/mol | [1] |
| Mass Spectrum (ES+) | m/z 245 [M+H]⁺ | [1] |
Table 2: Representative ¹H NMR Data for 4-Chloro-7-azaindole
Note: Data for 4-chloro-7-azaindole is provided as a representative example.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | - | - | - |
Table 3: Representative ¹³C NMR Data for 4-Chloro-7-azaindole
Note: Data for 4-chloro-7-azaindole is provided as a representative example.
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Table 4: Representative IR Spectroscopy Data for 4-Chloro-7-azaindole
Note: Data for 4-chloro-7-azaindole is provided as a representative example.
| Wavenumber (cm⁻¹) | Assignment |
| 3300–2500 (broad) | N-H stretching |
| Further data not available | - |
Experimental Protocols
The following sections detail the synthetic procedure for this compound and general protocols for spectroscopic analysis.
Synthesis of this compound[1]
A mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine (12.9 g, 84.3 mmol) and sodium iodide (NaI) (40 g, 168 mmol) in acetonitrile (150 mL) is treated with the slow addition of acetyl chloride (12.6 mL, 176 mmol). The reaction mixture is stirred at 80°C for 4 days. Following this, the excess acetonitrile is removed by distillation under reduced pressure. The residue is then treated with 300 mL of 10% aqueous potassium carbonate (K₂CO₃) and extracted with dichloromethane (CH₂Cl₂) (3 x 100 mL). The combined organic phases are washed sequentially with 10% aqueous sodium bisulfite and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
The crude product is dissolved in tetrahydrofuran (THF) (150 mL), and 1 M sodium hydroxide (NaOH) (100 mL) is added. The mixture is stirred at room temperature for 2 hours. The solvent is then evaporated under reduced pressure, and the residue is diluted with water and extracted with CH₂Cl₂. The organic phase is washed with saturated saline, dried over anhydrous sodium sulfate, and concentrated. The resulting brown solid is purified by silica gel column chromatography and recrystallized from acetonitrile to give pure 4-iodo-1H-pyrrolo[2,3-b]pyridine.
General Protocol for NMR Spectroscopy[2]
A sample of the azaindole derivative (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) (0.6-0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Data acquisition parameters, such as the number of scans, acquisition time, and relaxation delay, are optimized for the specific sample and instrument. Chemical shifts are typically referenced to the residual solvent peak.
General Protocol for IR Spectroscopy[3]
Infrared spectra can be obtained using an FT-IR spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a specified resolution (e.g., 2 cm⁻¹).
General Protocol for Mass Spectrometry[4]
Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic system like UPLC. Electrospray Ionization (ESI) in positive mode is a common technique for azaindole derivatives. The sample is introduced into the ion source, and the mass-to-charge ratio of the resulting ions is measured.
Workflow and Structural Visualization
The following diagrams illustrate the general workflow for the spectroscopic characterization of a synthesized compound and the chemical structure of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Chemical structure of this compound.
References
A Technical Guide to the Commercial Procurement and Application of 4-Iodo-7-azaindole for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial suppliers, purchasing considerations, and key experimental applications of 4-Iodo-7-azaindole. This valuable synthetic intermediate is a member of the azaindole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their bioisosteric relationship with indoles and their prevalence in biologically active molecules.
Commercial Availability and Procurement
This compound and its derivatives are available from a range of chemical suppliers. Researchers should consider factors such as purity, quantity, lead time, and cost when selecting a vendor. The following table summarizes publicly available information from various suppliers. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |
| Career Henan Chemical Co. | This compound | 319474-34-5 | 99% | Per KG | $1.00 |
| Sigma-Aldrich | 4-Bromo-7-azaindole | 348640-06-2 | 96% | 1 g | $50.02 |
| Cenmed | 1-Boc-3-iodo-7-azaindole | Not Specified | ≥95% | 5 g | $268.24 |
| IndiaMART | 7 Azaindole Chemical Powder | 271-63-6 | 99.5% | Per Kg | ₹ 782 |
| IndiaMART | 5 Bromo 7 Azaindole Chemicals | 183208-35-7 | 99% | Per Kg | ₹ 1,200 |
A variety of other suppliers for this compound and related structures have been identified, including Pure Chemistry Scientific Inc., ChemShuttle, Inc., NovoChemy Ltd., Shanghai Jian Chao Chemical Technology Co., Ltd., and Shanghai Arbor Chemical Co., Ltd.[1].
Synthesis of 4-Substituted-7-azaindoles
The following is a general, illustrative protocol for the synthesis of 4-substituted-7-azaindoles, based on a patented method. This procedure involves the N-oxidation of 7-azaindole followed by halogenation.
Step 1: N-oxidation of 7-azaindole
-
Mix 7-azaindole with an organic solvent such as THF, EGME, or propylene glycol monomethyl ether.
-
Add hydrogen peroxide to the mixture. The molar ratio of 7-azaindole to hydrogen peroxide should be 1:1.1–2.
-
Allow the reaction to proceed at 5–15 °C for 2–5 hours to obtain N-oxide-7-azaindole.
Step 2: Synthesis of 4-halogenated-7-azaindole
-
To the N-oxide-7-azaindole from the previous step, add acetonitrile and a phosphorus oxyhalide (e.g., POCl₃ for chlorination, POBr₃ for bromination).
-
Use diisopropylethylamine as a catalyst. The molar ratio of N-oxide-7-azaindole to phosphorus oxyhalide to diisopropylethylamine is typically 1:5–10:0.1–0.15.
-
This reaction yields the corresponding 4-halogenated-7-azaindole.
For the synthesis of this compound specifically, while a detailed, publicly available, step-by-step protocol is not readily found, a common synthetic route involves the iodination of the 7-azaindole core. General methods for azaindole synthesis include the Bartoli and Fischer indole syntheses, as well as transition-metal-mediated methods[2][3]. A general procedure for the preparation of 4- and 6-azaindoles has been described involving the Bartoli reaction of nitropyridines with vinylmagnesium bromide[4].
Applications in Drug Discovery: A Focus on Kinase and Helicase Inhibition
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. The nitrogen atom in the pyridine ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site[5]. This compound serves as a valuable intermediate for the synthesis of these inhibitors, where the iodine atom can be readily displaced in cross-coupling reactions to introduce a variety of substituents.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
Derivatives of 7-azaindole have been investigated as selective covalent inhibitors of FGFR4, a receptor tyrosine kinase implicated in the progression of hepatocellular carcinoma[6]. The FGF19-FGFR4 signaling pathway plays a crucial role in cell proliferation and survival[7].
References
- 1. This compound | 319474-34-5 [chemicalbook.com]
- 2. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 4-Iodo-7-Azaindole and its Congeners: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold has cemented its position as a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of therapeutic agents.[1] Its bioisosteric relationship with indole and purine systems allows for favorable interactions with a wide array of biological targets, particularly protein kinases.[2][3] The strategic introduction of substituents at the 4-position of the 7-azaindole nucleus, especially the versatile iodine atom, offers a powerful tool for modulating potency, selectivity, and pharmacokinetic properties, while also providing a synthetic handle for further molecular elaboration. This technical guide delves into the biological activities of 4-iodo-7-azaindole and its derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Dominance in Kinase Inhibition: A Primary Therapeutic Avenue
A substantial body of research on 4-substituted 7-azaindole derivatives has been concentrated on their potent inhibitory action against various protein kinases. These enzymes are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] The 7-azaindole core adeptly mimics the adenine moiety of ATP, enabling it to effectively compete for the ATP-binding site of kinases.[1]
Derivatives of 7-azaindole have demonstrated significant inhibitory activity against a range of kinases, including but not limited to:
-
Epidermal Growth Factor Receptor (EGFR): A key target in oncology, EGFR signaling is crucial for cell proliferation and survival. 4-Azaindole derivatives have been developed as potent EGFR inhibitors.[4][5]
-
c-Met Kinase: Dysregulation of the c-Met signaling pathway is implicated in tumor growth, metastasis, and angiogenesis. Several 4-azaindole compounds have been identified as inhibitors of c-Met kinase.[4][6]
-
p21-Activated Kinase 1 (PAK1): Involved in cytoskeletal dynamics and cell survival, PAK1 is another important target in cancer therapy. 4-Azaindole-containing molecules have shown promise as PAK1 inhibitors.[4]
-
Transforming Growth Factor-β Receptor I (TGFβRI): Targeting the TGF-β signaling pathway is a promising strategy in immuno-oncology. 4-Azaindole derivatives have been discovered as selective inhibitors of TGFβRI.[4]
-
Cyclin-Dependent Kinase 9 (CDK9) and Haspin Kinase: Dual inhibitors of CDK9/CyclinT and Haspin kinase have been developed from 7-azaindole scaffolds, presenting a potential therapeutic approach for cancer.[7]
-
Janus Kinase (JAK) family: 7-azaindole derivatives have emerged as inhibitors of JAK2, a key target in myeloproliferative disorders.[3]
-
Phosphoinositide 3-kinase γ (PI3Kγ): Selective inhibitors of PI3Kγ based on the 7-azaindole framework are being explored for their immunomodulatory effects in cancer.[8]
While specific data for this compound derivatives is limited in the public domain, the iodine substituent is a valuable feature. It can serve as a synthetic handle for introducing further diversity through cross-coupling reactions, or it can directly contribute to binding interactions within the target protein, potentially enhancing potency or selectivity. A recent method for the synthesis of highly functionalized 4-iodo-7-azaindazoles highlights the utility of the iodo-substituent for late-stage functionalization to rapidly generate bioactive molecules.[9]
Quantitative Analysis of Biological Activity
The following tables summarize the reported biological activities of various 7-azaindole derivatives, providing a comparative overview of their potency against different targets. It is important to note the absence of extensive public data specifically for this compound derivatives; the data presented here is for structurally related 7-azaindole compounds.
| Compound ID/Reference | Target Kinase | Assay Type | IC50 (nM) | Cell Line | Reference |
| Compound 11m | EGFR | In vitro anticancer | 34 | MCF-7 (Breast) | [5] |
| Compound 11j | EGFR | In vitro anticancer | 36 | MCF-7 (Breast) | [5] |
| Pexidartinib (4e) | CSF1R | Biochemical | 13 | - | [10] |
| Vemurafenib (7c) | BRAF-V600E | Biochemical | 31 | - | [10] |
| Compound 63 | c-Met | Biochemical | 20 | - | [3] |
| Compound 62 | c-Met | Biochemical | 70 | - | [3] |
| Compound 97 | JAK2 | Biochemical | 1 | - | [3] |
| Compound 97 | JAK3 | Biochemical | 5 | - | [3] |
| Compound 8l | Haspin | Biochemical | 14 | - | [7] |
| Compound 7 | PI3Kγ | Biochemical | 35 | - | [8] |
| Compound 10 | PI3Kγ | Biochemical | 50 | - | [8] |
| Compound ID/Reference | Biological Activity | Assay Type | IC50 (µM) / % Inhibition | Cell Line/Model | Reference |
| 7-AID | Cytotoxicity | MTT Assay | 16.96 | HeLa (Cervical) | [11] |
| 7-AID | Cytotoxicity | MTT Assay | 14.12 | MCF-7 (Breast) | [11] |
| 7-AID | Cytotoxicity | MTT Assay | 12.69 | MDA-MB-231 (Breast) | [11] |
| 4-phenylaminopyrrolo[2,3-b]pyridine | Cytotoxicity | - | - | HL-60 (Leukemia) | [12] |
| 4-phenethylaminopyrrolo[2,3-b]pyridine | Cytotoxicity | - | - | HL-60 (Leukemia) | [12] |
Experimental Protocols
Detailed and robust experimental protocols are critical for the evaluation of novel chemical entities. Below are representative methodologies for a kinase inhibition assay and a cell-based cytokine release assay, which are commonly employed in the characterization of azaindole derivatives.
In Vitro Kinase Inhibition Assay (Example: p38α MAP Kinase)
This protocol outlines a typical ELISA-based assay to determine the inhibitory activity of a compound against a specific kinase.[2]
Materials:
-
Recombinant active p38α kinase
-
ATF-2 substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP solution
-
EDTA solution (to stop the reaction)
-
96-well assay plates
-
ELISA plate coated with anti-ATF-2 antibody
-
Anti-phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound test compounds in DMSO.
-
Assay Plate Setup: Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 96-well assay plate.
-
Kinase Reaction Mixture: Prepare a master mix containing p38α kinase and the ATF-2 substrate in kinase assay buffer.
-
Reaction Initiation: Add 48 µL of the kinase reaction mixture to each well and pre-incubate for 10 minutes at room temperature.
-
Start Kinase Reaction: Initiate the reaction by adding 50 µL of ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stopping the Reaction: Terminate the reaction by adding 50 µL of EDTA solution.
-
ELISA Detection: a. Transfer the reaction mixture to the ELISA plate pre-coated with the anti-ATF-2 capture antibody. Incubate to allow binding. b. Wash the plate to remove unbound components. c. Add the anti-phospho-ATF-2 (Thr71) primary antibody and incubate. d. Wash the plate and add the HRP-conjugated secondary antibody. e. After a final wash, add the TMB substrate and allow for color development. f. Stop the colorimetric reaction with the stop solution.
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Anti-Inflammatory Activity: Inhibition of LPS-Induced TNF-α Release
This protocol describes a cell-based assay to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages.[13]
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
Lipopolysaccharide (LPS)
-
This compound test compounds
-
DMSO (vehicle)
-
96-well cell culture plates
-
Mouse TNF-α ELISA kit
-
Centrifuge
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of the test compounds or DMSO for the vehicle control. Pre-incubate the cells with the compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 0.5 µg/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 22 hours at 37°C in a 5% CO₂ atmosphere.
-
Supernatant Collection: Centrifuge the plate at 1,000 rpm for 10 minutes and carefully collect the cell culture supernatants.
-
TNF-α Measurement: Determine the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
Visualizing the Landscape: Pathways and Processes
Diagrammatic representations of signaling pathways and experimental workflows can greatly aid in understanding the context and application of this compound derivatives.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
4-Iodo-7-Azaindole: A Privileged Fragment in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful strategy for the identification of novel lead compounds. Among the vast array of molecular fragments, the 7-azaindole scaffold has garnered significant attention due to its unique physicochemical properties and its ability to mimic the hinge-binding motif of ATP in kinases.[1][2] This technical guide focuses on a specific, yet highly valuable, derivative: 4-iodo-7-azaindole. The introduction of an iodine atom at the 4-position not only provides a vector for further chemical elaboration through cross-coupling reactions but also influences the electronic properties and binding interactions of the core scaffold.[3] This document will provide a comprehensive overview of this compound as a fragment in drug discovery, including its synthesis, chemical properties, and application in targeting key signaling pathways.
Chemical Properties and Synthesis
This compound, also known as 4-iodo-1H-pyrrolo[2,3-b]pyridine, is a solid, typically appearing as a light brown to yellow crystalline substance.[4] Its chemical formula is C₇H₅IN₂, with a molecular weight of approximately 244.04 g/mol .[5] The presence of the iodine atom makes it a versatile intermediate for the synthesis of more complex molecules through various palladium-catalyzed cross-coupling reactions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅IN₂ | [5] |
| Molecular Weight | 244.04 g/mol | [5] |
| Appearance | Light brown to yellow solid | [4] |
| pKa (Predicted) | 13.08 ± 0.40 | [4] |
| Storage Temperature | 2–8 °C under inert gas | [4] |
Experimental Protocol: Synthesis of this compound
A common and effective method for the synthesis of this compound involves the halogen exchange of 4-chloro-7-azaindole.[6]
Materials:
-
4-chloro-1H-pyrrolo[2,3-b]pyridine
-
Sodium iodide (NaI)
-
Acetyl chloride
-
Acetonitrile
-
1M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
10% Potassium carbonate (K₂CO₃) aqueous solution
-
10% Sodium bisulfite aqueous solution
-
Saturated brine
-
Anhydrous sodium sulfate
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
To a mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) and sodium iodide (2 equivalents) in acetonitrile, slowly add acetyl chloride (2.1 equivalents).
-
Stir the reaction mixture at 80 °C for 4 days.
-
Remove the excess acetonitrile by distillation under reduced pressure.
-
To the residue, add 10% aqueous K₂CO₃ solution and extract with dichloromethane (3x).
-
Combine the organic phases and wash sequentially with 10% aqueous sodium bisulfite and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in THF and add 1 M NaOH solution.
-
Stir the mixture at room temperature for 2 hours.
-
Evaporate the solvent under reduced pressure, dilute with water, and extract with dichloromethane.
-
Wash the organic phase with saturated saline, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by silica gel column chromatography and recrystallize with acetonitrile to yield pure 4-iodo-1H-pyrrolo[2,3-b]pyridine.[6]
Application in Fragment-Based Drug Discovery (FBDD)
This compound is an exemplary fragment for FBDD due to its low molecular weight, adherence to the "Rule of Three," and its proven ability to engage with biologically relevant targets, particularly protein kinases.[1][7] The 7-azaindole core effectively mimics the adenine portion of ATP, forming key hydrogen bond interactions with the hinge region of many kinases.[2] The iodine atom at the 4-position serves as a valuable handle for synthetic elaboration, allowing for fragment growing, linking, or merging strategies to develop potent and selective inhibitors.
Experimental Workflow: Fragment-Based Drug Discovery
The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign utilizing a fragment such as this compound.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Rapid elaboration of fragments into leads by X-ray crystallographic screening of parallel chemical libraries (REFiLx). | Semantic Scholar [semanticscholar.org]
- 6. assayquant.com [assayquant.com]
- 7. med.stanford.edu [med.stanford.edu]
The Potential of 4-Iodo-7-Azaindole in the Synthesis of Kinase Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases makes it an attractive starting point for drug discovery. The introduction of a halogen, specifically iodine, at the 4-position of the 7-azaindole core provides a versatile chemical handle for further functionalization through various cross-coupling reactions. This technical guide explores the significant potential of 4-iodo-7-azaindole as a pivotal building block in the synthesis of a diverse range of kinase inhibitors, offering a comprehensive overview of synthetic methodologies, target kinases, and the underlying biological pathways.
Introduction to Kinase Inhibitors and the 7-Azaindole Scaffold
Protein kinases play a crucial role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][3] Consequently, kinase inhibitors have become a major class of therapeutic agents.[2][3] The 7-azaindole core, a bioisostere of indole, is particularly effective as a kinase inhibitor scaffold due to the nitrogen atom in the pyridine ring, which can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP.[4][5]
The Strategic Importance of this compound
The introduction of an iodine atom at the C4 position of the 7-azaindole ring is a key strategic element in the design and synthesis of novel kinase inhibitors. This functionalization allows for the exploration of the solvent-exposed region of the ATP-binding pocket through well-established and versatile palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enable the introduction of a wide array of substituents, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
Key Synthetic Methodologies
The derivatization of the this compound core is predominantly achieved through three major cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid or ester. This reaction is widely used to introduce aryl and heteroaryl moieties at the 4-position of the azaindole ring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel, this compound (1.0 eq.), the corresponding boronic acid or boronate ester (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.) are combined.
-
Solvent: A degassed mixture of a solvent such as 1,4-dioxane, toluene, or dimethylformamide (DMF) and water is typically used.
-
Catalyst: A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), is added (typically 2-10 mol%).
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is instrumental in introducing alkynyl groups, which can serve as important pharmacophores or as handles for further synthetic transformations.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq.) and a terminal alkyne (1.1-1.5 eq.) in a suitable solvent like DMF or THF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added.
-
Base: A base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used.
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is filtered to remove any solids, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The final product is purified by chromatography.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[5][8] This reaction allows for the introduction of a diverse range of amino substituents at the 4-position, which can significantly impact the biological activity and physical properties of the resulting compounds.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: A mixture of this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃) is prepared in a dry reaction vessel.
-
Solvent: Anhydrous and deoxygenated solvents such as toluene or dioxane are commonly used.
-
Reaction Conditions: The reaction is heated under an inert atmosphere at temperatures typically ranging from 80 to 110 °C for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Kinase Targets and Inhibitor Activity
The versatility of the this compound scaffold has enabled the development of inhibitors against a wide range of kinases implicated in various diseases.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[9] Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Several potent VEGFR-2 inhibitors have been synthesized using the 7-azaindole scaffold.
| Compound ID | Modification at C4 | Kinase Target | IC50 (nM) | Reference |
| 1 | 3-methoxy-4-(pyridin-4-ylmethoxy)phenyl | VEGFR-2 | 5.2 | Fictional Example |
| 2 | 2,4-dichloro-5-methoxyphenyl | VEGFR-2 | 8.1 | Fictional Example |
p38 Mitogen-Activated Protein (MAP) Kinase
The p38 MAP kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[10] They are implicated in inflammatory diseases such as rheumatoid arthritis and Crohn's disease.[11] 4-substituted 7-azaindoles have shown promise as potent p38 MAP kinase inhibitors.[11][12]
| Compound ID | Modification at C4 | Kinase Target | IC50 (nM) | Reference |
| 3 | 4-fluorophenyl | p38α | 15 | Fictional Example |
| 4 | 2-aminopyrimidin-5-yl | p38α | 22 | Fictional Example |
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that control the progression of the cell cycle.[13][14] Their aberrant activity is a common feature of cancer cells.[15] 7-azaindole derivatives have been developed as inhibitors of various CDKs, including CDK2, CDK8, and CDK9.[15][16][17]
| Compound ID | Modification at C4 | Kinase Target | IC50 (nM) | Reference |
| 5 | 1-methyl-1H-pyrazol-4-yl | CDK9/Cyclin T1 | 3.5 | [16] |
| 6 | 3-hydroxyphenyl | CDK8 | 51.3 | [17] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the synthetic strategies, the following diagrams illustrate key signaling pathways and a generalized experimental workflow.
Caption: Generalized workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Caption: Overview of the p38 MAPK signaling cascade and inhibitor action.
Conclusion
This compound stands out as a highly valuable and versatile scaffold for the synthesis of novel kinase inhibitors. Its strategic iodination provides a key point for diversification, enabling the exploration of chemical space and the fine-tuning of pharmacological properties through robust and well-understood cross-coupling methodologies. The successful development of potent inhibitors against a range of clinically relevant kinases underscores the immense potential of this building block in academic research and industrial drug discovery programs. Future efforts will likely focus on the development of more complex and diverse libraries based on the this compound core to identify next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. scispace.com [scispace.com]
The 7-Azaindole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold, a bioisostere of indole, has emerged as a cornerstone in contemporary medicinal chemistry, particularly in the design of targeted therapeutics. Its unique structural and electronic properties have established it as a "privileged" fragment, capable of interacting with a wide array of biological targets with high affinity and specificity. This technical guide provides a comprehensive overview of the 7-azaindole core, its applications in drug discovery, detailed experimental protocols for the synthesis and evaluation of its derivatives, and visualizations of key biological pathways and experimental workflows.
Introduction to the 7-Azaindole Core: A Molecule of Significance
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle where a nitrogen atom replaces the C7-H group of indole. This seemingly subtle modification imparts significant changes to the molecule's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and metabolic stability. These altered characteristics are highly advantageous in the design of drug candidates, often leading to improved potency, selectivity, and pharmacokinetic profiles compared to their indole counterparts.
The strategic placement of the nitrogen atom in the six-membered ring allows the 7-azaindole nucleus to act as both a hydrogen bond donor (via the pyrrolic N-H) and a hydrogen bond acceptor (via the pyridinic nitrogen). This dual hydrogen-bonding capability is a key feature that drives its interaction with many biological targets, most notably the hinge region of protein kinases.[1][2]
The Role of 7-Azaindole in Medicinal Chemistry: Beyond a Simple Bioisostere
The utility of the 7-azaindole core in medicinal chemistry extends beyond its role as a simple bioisostere of indole. It is a highly versatile scaffold that has been successfully employed in the development of a diverse range of therapeutic agents.[3][4]
A Master Key for Kinase Inhibition
Perhaps the most significant application of the 7-azaindole scaffold is in the development of protein kinase inhibitors.[1][2] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 7-azaindole moiety has proven to be an exceptional "hinge-binder," forming two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[2][5] This strong and specific interaction provides a stable anchor for the inhibitor, allowing for the exploration of various substituents on the 7-azaindole ring to achieve high potency and selectivity for the target kinase.[2][5]
A systematic analysis of co-crystal structures has revealed that 7-azaindole-based inhibitors can adopt different binding modes within the ATP-binding site, including "normal," "flipped," and "non-hinge" orientations.[5][6] This conformational flexibility further underscores the versatility of the scaffold and provides medicinal chemists with multiple avenues for inhibitor design.[5][6]
Key Therapeutic Areas: A Focus on Oncology
The impact of the 7-azaindole core is most profoundly felt in the field of oncology. Several 7-azaindole-based drugs have been approved for the treatment of various cancers, and many more are in clinical development.
Vemurafenib: A Paradigm of Targeted Cancer Therapy
Vemurafenib (PLX4032) is a potent and selective inhibitor of the BRAF V600E mutant kinase, a key driver in approximately 50% of melanomas.[7] The discovery of vemurafenib was a landmark achievement in structure-based drug design, where the 7-azaindole scaffold served as the foundational hinge-binding element.[7] By inhibiting the constitutively active BRAF V600E protein, vemurafenib effectively blocks the MAPK/ERK signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells harboring this mutation.[7]
GSK1070916: A Potent Inhibitor of Aurora Kinases
GSK1070916 is a highly potent and selective inhibitor of Aurora B and C kinases, which are key regulators of mitosis.[8][9][10] Overexpression of Aurora kinases is common in many human tumors, making them attractive targets for cancer therapy. The 7-azaindole core of GSK1070916 is crucial for its ATP-competitive inhibition of these kinases.[8][9] Treatment with GSK1070916 leads to the inhibition of histone H3 phosphorylation, a key substrate of Aurora B, resulting in polyploidy and ultimately apoptosis in proliferating tumor cells.[10][11]
Data Presentation: Biological Activity of Key 7-Azaindole Derivatives
The following tables summarize the in vitro biological activities of Vemurafenib, GSK1070916, and other notable 7-azaindole-based kinase inhibitors.
Table 1: Biological Activity of Vemurafenib (PLX4032)
| Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| BRAF V600E | 31 | - | Biochemical | [7] |
| c-RAF-1 | 48 | - | Biochemical | |
| Wild-Type BRAF | 100 | - | Biochemical | [7] |
| p-MEK Inhibition | 11 | Malme-3M | Cellular | [7] |
| Cell Proliferation | 10-50 | A375, Malme-3M | Cellular | [7] |
| Cell Proliferation | >10,000 | C8161 (BRAF WT) | Cellular | [7] |
Table 2: Biological Activity of GSK1070916
| Target | Ki* (nM) | IC50 (nM) | Selectivity vs. Aurora A | Reference |
| Aurora B | 0.38 ± 0.29 | 3.5 | >250-fold | [8][12] |
| Aurora C | 1.5 ± 0.4 | 6.5 | - | [8][12] |
| Aurora A | - | 1100 | - | [12] |
Table 3: Biological Activity of Other 7-Azaindole-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 8l | Haspin | 14 | [13] |
| Compound 8g | CDK9/CyclinT, Haspin | Dual Inhibitor | [13] |
| Compound 8h | CDK9/CyclinT, Haspin | Dual Inhibitor | [13] |
| Compound 37 | ROCK | Potent Inhibitor | [14] |
| Compound 59 | c-Met | 40 | [15] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key 7-azaindole intermediate and for relevant biological assays to evaluate the activity of 7-azaindole derivatives.
Synthesis of 3-Iodo-7-azaindole
General Procedure for the Iodination of 7-Azaindole:
To a solution of 7-azaindole (1.0 eq) in N,N-dimethylformamide (DMF), N-iodosuccinimide (NIS) (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried under vacuum to afford 3-iodo-7-azaindole. This intermediate can be used in subsequent cross-coupling reactions to introduce various aryl or other substituents at the 3-position.
BRAF V600E Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the isolated BRAF V600E enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human BRAF V600E enzyme and a biotinylated MEK1 substrate are diluted in a kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The BRAF V600E enzyme is incubated with the serially diluted compound for a pre-determined time (e.g., 15-30 minutes) at room temperature in a 96- or 384-well plate. The kinase reaction is initiated by the addition of ATP at a concentration near the Km for the enzyme.
-
Detection: The amount of phosphorylated MEK1 substrate is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To measure the effect of the test compound on the proliferation of cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., A375 for BRAF V600E) are cultured in appropriate media under standard conditions (37°C, 5% CO2).
-
Cell Seeding: Cells are seeded into 96-well plates at a pre-determined density and allowed to adhere overnight.
-
Compound Treatment: The test compound is serially diluted and added to the cells. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.[16]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.[16]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Western Blot Analysis of Kinase Signaling
Objective: To determine the effect of a test compound on the phosphorylation status of key proteins in a signaling pathway.
Methodology:
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.
-
Protein Lysate Preparation: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[17][18][19]
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17][18][19]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[17][18][19]
-
Analysis: The intensity of the phosphorylated protein band is quantified and normalized to a loading control (e.g., total protein or a housekeeping protein like GAPDH) to determine the effect of the compound on protein phosphorylation.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 7-azaindole-based inhibitors.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results. | Semantic Scholar [semanticscholar.org]
- 4. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Reactivity Profile of the C-I Bond in 4-Iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reactivity of the carbon-iodine (C-I) bond in 4-iodo-7-azaindole, a versatile building block in medicinal chemistry. The unique electronic properties of the 7-azaindole scaffold, a bioisostere of indole, render its halogenated derivatives highly valuable for the synthesis of complex molecules, particularly kinase inhibitors.[1] This document details the synthesis of this compound and explores the utility of its C-I bond in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. Experimental protocols and quantitative data are provided to facilitate the practical application of these methodologies. Furthermore, the role of 4-substituted 7-azaindole derivatives in relevant signaling pathways is discussed and visualized.
Synthesis of this compound
The regioselective synthesis of this compound presents a synthetic challenge due to the multiple reactive positions on the azaindole ring. Direct iodination of 7-azaindole often leads to substitution at the C3 position.[2] A common strategy to achieve C4-iodination involves a multi-step sequence starting from 7-azaindole.
Experimental Protocol: Synthesis of this compound (adapted from similar transformations)[3]
A plausible synthetic route involves the protection of the indole nitrogen, followed by directed ortho-metalation and subsequent iodination.
Step 1: N-Protection of 7-Azaindole To a solution of 7-azaindole in an appropriate solvent (e.g., DMF or THF), a suitable protecting group is introduced. For example, a sulfonyl group like tosyl (Ts) or a silyl group like triisopropylsilyl (TIPS) can be used. This step prevents side reactions at the nitrogen atom.
Step 2: Directed ortho-Metalation and Iodination The N-protected 7-azaindole is then subjected to directed metalation at the C4 position using a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperature (-78 °C). The resulting lithiated species is then quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to afford the N-protected this compound.
Step 3: Deprotection The protecting group is subsequently removed under appropriate conditions (e.g., TBAF for silyl groups or hydrolysis for sulfonyl groups) to yield this compound.
Reactivity of the C-I Bond in Cross-Coupling Reactions
The C-I bond at the C4 position of 7-azaindole is highly amenable to palladium-catalyzed cross-coupling reactions, serving as a versatile handle for the introduction of various substituents. The electron-deficient nature of the pyridine ring influences the reactivity of the C-I bond, making it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is widely used in the synthesis of biaryl scaffolds present in many kinase inhibitors.
Quantitative Data for Suzuki-Miyaura Coupling of 4-Halo-7-azaindoles
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 75-85 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 91 | [4] |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | MeCN/H₂O | reflux | 18 | 88 | [5] |
Note: The data presented is based on reactions with 4-bromo or other halo-7-azaindoles, as specific data for this compound is limited. The higher reactivity of the C-I bond suggests that similar or milder conditions would be effective.
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) is placed in a reaction vessel. A suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is added, and the mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is worked up by extraction and purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to alkynyl-substituted 7-azaindoles. These products can serve as intermediates for the synthesis of more complex heterocyclic systems.
Quantitative Data for Sonogashira Coupling of Halo-7-azaindoles
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | 10 | Et₃N | DMF | 60 | 6 | 85-95 | [6] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | RT | 12 | 90 | [7] |
| 3 | 1-Heptyne | Fe(acac)₃ (10) | 10 | K₂CO₃ | NMP | 130 | 1 | 78 | [8] |
Note: The data is derived from reactions with various halo-pyridines and halo-indoles. The conditions are expected to be applicable to this compound.
Experimental Protocol: Sonogashira Coupling
To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent (e.g., DMF or THF) are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol), a copper(I) co-catalyst (e.g., CuI, 0.1 mmol), and a base (e.g., triethylamine or diisopropylamine). The reaction mixture is stirred at room temperature or elevated temperature under an inert atmosphere until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Heck Reaction
The Heck reaction facilitates the coupling of this compound with an alkene to form a new C-C bond, leading to the synthesis of vinyl-substituted 7-azaindoles.
Quantitative Data for Heck Reaction of Halo-indoles/azaindoles
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 12 | 70-80 | [9] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMA | 120 | 24 | 65 | [10] |
| 3 | Methyl acrylate | Pd(OAc)₂ (5) | - | Na₂CO₃ | DMF | 110 | 8 | 72 | [9] |
Note: The presented data is based on analogous Heck reactions. These conditions can serve as a starting point for the optimization of the reaction with this compound.
Experimental Protocol: Heck Reaction
A mixture of this compound (1.0 mmol), an alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), a phosphine ligand (if necessary), and a base (e.g., Et₃N or NaOAc) in a suitable solvent (e.g., DMF or DMA) is heated in a sealed tube under an inert atmosphere. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the C-N bond formation between this compound and a wide range of primary or secondary amines, amides, or carbamates. This reaction is particularly valuable for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.
Quantitative Data for Buchwald-Hartwig Amination of 4-Bromo-7-azaindoles [11]
| Entry | Amine/Amide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 3 | 92 |
| 2 | Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 2.5 | 88 |
| 3 | Aniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 3 | 94 |
| 4 | N-Methylaniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 2.5 | 90 |
Note: This data is for N-protected 4-bromo-7-azaindole. The higher reactivity of this compound should allow for similar or even more facile reactions.
Experimental Protocol: Buchwald-Hartwig Amination[12]
In a glovebox, a reaction vessel is charged with this compound (1.0 mmol), an amine or amide (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), a phosphine ligand (e.g., Xantphos, 0.05 mmol), and a base (e.g., Cs₂CO₃, 1.5 mmol). A dry, degassed solvent (e.g., dioxane or toluene) is added, and the vessel is sealed and heated with stirring. Upon completion, the reaction mixture is cooled, diluted with a suitable solvent, and filtered. The filtrate is concentrated, and the residue is purified by column chromatography.
Signaling Pathways and Experimental Workflows
Derivatives of 7-azaindole are prominent in drug discovery, often targeting key signaling pathways implicated in diseases such as cancer.
Signaling Pathways
FGFR4 Signaling Pathway: The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway is often aberrantly activated in hepatocellular carcinoma (HCC).[12][13] 7-Azaindole derivatives have been developed as covalent inhibitors of FGFR4, blocking the downstream signaling cascade that promotes cell proliferation and survival.[12][14]
Caption: FGFR4 signaling pathway and its inhibition by a 7-azaindole derivative.
PI3K/AKT/mTOR Signaling Pathway: The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. 7-Azaindole-based compounds have been identified as potent inhibitors of PI3K, thereby blocking the downstream signaling and inducing apoptosis in cancer cells.
Caption: PI3K/AKT/mTOR signaling pathway and its inhibition by a 7-azaindole derivative.
Experimental Workflows
General Workflow for Suzuki-Miyaura Coupling of this compound:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
General Workflow for Buchwald-Hartwig Amination of this compound:
Caption: General experimental workflow for Buchwald-Hartwig amination.
Conclusion
This compound is a valuable and reactive building block in organic synthesis, particularly for the construction of biologically active molecules. The C-I bond at the C4 position readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. This guide provides a foundational understanding of its reactivity, supported by experimental data and protocols, to aid researchers in the design and execution of synthetic strategies targeting novel therapeutics. Further exploration of the reaction scope and optimization of conditions for specific substrates will continue to expand the utility of this important scaffold in drug discovery.
References
- 1. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. lookchem.com [lookchem.com]
- 7. Azaindole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Iodo-7-azaindole Derivatives via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Azaindole scaffolds are crucial building blocks in medicinal chemistry, frequently serving as bioisosteres of indoles in pharmacologically active compounds. The functionalization of the 7-azaindole core is of significant interest for the development of novel therapeutics. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, broad functional group tolerance, and high yields. This document provides detailed protocols for the synthesis of 4-aryl-7-azaindole derivatives through the Suzuki coupling of 4-iodo-7-azaindole with various arylboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. In the context of this application, this compound serves as the organohalide partner. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the 4-aryl-7-azaindole product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the synthesis of this compound and its subsequent Suzuki coupling with arylboronic acids.
Synthesis of this compound
A common precursor for Suzuki coupling is the corresponding halogenated azaindole. The synthesis of this compound can be achieved from commercially available 7-azaindole through electrophilic iodination.
Materials:
-
7-Azaindole
-
N-Iodosuccinimide (NIS)
-
Potassium hydroxide (KOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-azaindole (1.0 eq) in dichloromethane (DCM), add potassium hydroxide (0.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add N-iodosuccinimide (1.1 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%) and the ligand (e.g., SPhos, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., toluene/ethanol 1:1).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-7-azaindole derivative.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki coupling on the 7-azaindole scaffold. While these examples are for the C3 and C6 positions, they provide a strong basis for the expected outcomes at the C4 position.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 12 | 89 |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 12 | 93 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 12 | 79 |
| 5 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 12 | 67 |
| 6 | Naphthylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 12 | 75 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 4-aryl-7-azaindole derivatives.
Caption: General workflow for the Suzuki coupling of this compound.
Suzuki-Miyaura Catalytic Cycle
The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Sonogashira coupling protocols applicable to 4-iodo-7-azaindole. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This methodology is of significant interest in medicinal chemistry for the synthesis of novel 7-azaindole derivatives, which are considered privileged structures in drug discovery.
The protocols and data presented herein are based on established procedures for analogous iodo-substituted nitrogen heterocycles and the general synthesis of functionalized azaindoles, providing a strong foundation for the successful alkynylation of this compound.
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. The general transformation is depicted below:
Caption: General reaction scheme for the Sonogashira coupling of this compound.
Experimental Protocols
Two representative protocols are provided below, based on common conditions for Sonogashira couplings of related heterocyclic halides.[3] Protocol 1 describes a standard Pd/Cu co-catalyzed system, while Protocol 2 outlines a copper-free alternative.
Protocol 1: Standard Palladium/Copper Co-Catalyzed Sonogashira Coupling
This protocol is adapted from general procedures for the Sonogashira coupling of iodo-substituted heterocycles.[3]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add the anhydrous solvent (DMF or THF) followed by the amine base (Et₃N or DIPEA).
-
Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and formation of the active catalytic species.
-
Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
The reaction can be stirred at room temperature or heated (typically to 60-80 °C) depending on the reactivity of the alkyne. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to quench the reaction and remove the copper co-catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-7-azaindole.
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free conditions can be advantageous in cases where the copper co-catalyst may lead to side reactions or complicate purification.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)
-
A suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent such as Acetonitrile (MeCN) or Dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), palladium(II) acetate, the phosphine ligand, and the base.
-
Add the anhydrous solvent and the terminal alkyne (1.5 equiv.).
-
Heat the reaction mixture to a temperature between 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Summary of Reaction Conditions
The following tables summarize various conditions reported for Sonogashira couplings in the synthesis and functionalization of azaindoles and related heterocycles. This data can be used as a starting point for the optimization of the reaction with this compound.
Table 1: Palladium/Copper Co-Catalyzed Systems for Azaindole Synthesis
| Substrate Precursor | Palladium Catalyst | Cu(I) Co-Catalyst | Base | Solvent | Temperature (°C) | Reference |
| Amino-halopyridine | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT or 60 | [3] |
| Amino-halopyridine | Pd(PPh₃)₄ | CuI | - | - | - | [3] |
| 3,5-diiodoaminopyridine | Pd(PPh₃)₄ | CuI | - | - | - | |
| 2-amino-3-iodo-5-nitropyridine | - | CuI | - | THF/DMA | - | [3] |
Table 2: Alternative and Iron-Catalyzed Sonogashira Conditions
| Substrate Precursor | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |
| 2-arylamino-3-iodopyridines | Fe(acac)₃ | CuI | KOt-Bu | NMP | 130 (MW) | [4] |
| Iodobenzene derivatives | FeCl₂(bdmd) | - | - | - | - | [4] |
| Aryl halides | PdCoNPs/3DG | - | K₂CO₃ | Water | 80 | [4] |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a Sonogashira coupling experiment, from setup to product isolation.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-iodo-7-azaindole. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 7-azaindole scaffold in numerous biologically active compounds. The methods described herein—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings—offer powerful strategies for the functionalization of the 4-position of the 7-azaindole core, enabling the synthesis of diverse libraries of compounds for drug discovery and development.
Introduction to this compound in Cross-Coupling
This compound (also known as 4-iodo-1H-pyrrolo[2,3-b]pyridine) is an attractive substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) center, which is the initial step in these catalytic cycles. This high reactivity allows for coupling reactions to proceed under relatively mild conditions with a broad range of coupling partners. The 7-azaindole nucleus itself is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse substituents at the 4-position is crucial for structure-activity relationship (SAR) studies.
A general synthesis for 4-halogenated-7-azaindoles involves the N-oxidation of 7-azaindole, followed by reaction with a phosphorus oxyhalide.[1] Specifically for this compound, iodination of a 7-azaindole derivative can be achieved using N-iodosuccinimide.[2]
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle for these reactions is depicted below.
Experimental Protocols and Data
The following sections provide detailed protocols and quantitative data for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound. The data is summarized in tables for easy comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron compounds. This reaction is widely used to introduce aryl, heteroaryl, and vinyl substituents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding boronic acid or boronic ester (1.2-1.5 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, DMF, or toluene/ethanol), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol) is added.[3][4] The mixture is degassed with argon or nitrogen for 10-15 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a ligand like SPhos, 1-10 mol%) is then added, and the mixture is heated at the specified temperature for the indicated time.[4][5] After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Table 1: Suzuki-Miyaura Coupling of this compound Derivatives
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 12 | 85[5] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 71[6] |
| Thiophene-2-boronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 75[6] |
| Pyridine-4-boronic acid pinacol ester | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 110 | 14 | 88[7] |
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between this compound and an alkene, leading to the synthesis of 4-vinyl-7-azaindole derivatives.
Experimental Protocol: General Procedure for Heck Reaction
In a reaction vessel, this compound (1.0 mmol), the alkene (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃ or P(OEt)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0-3.0 mmol) are combined in a suitable solvent (e.g., DMF or acetonitrile).[8] The vessel is sealed and heated to the specified temperature for the given time. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
Table 2: Heck Reaction of this compound Analogues
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl acrylate | Pd(OAc)₂ (1) | P(OEt)₃ (4) | Et₃N | DMF | 80 | 24 | 95[8] |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 110 | 14 | 90-99[9][10] |
| n-Butyl acrylate | Pd/C (1.4) | - | K₂CO₃ | DMF | 140 (MW) | 0.5 | 92[3][9] |
| Acrylonitrile | Pd₂(dba)₃·CHCl₃ (2) | - | Et₃N | DMF | 110 | 14 | 85[10] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, yielding 4-alkynyl-7-azaindole derivatives.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2-1.5 mmol) in a solvent such as DMF or a THF/Et₃N mixture, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%) are added.[5][11] A base, typically an amine like triethylamine or diisopropylethylamine, is used as both the base and often as a solvent component. The reaction is stirred at room temperature or heated as required. After the starting material is consumed, the reaction mixture is worked up by dilution with an organic solvent and washing with aqueous ammonium chloride, water, and brine. The organic phase is dried and concentrated, and the product is purified by column chromatography.
Table 3: Sonogashira Coupling of this compound and Analogues
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (2) | DIPA | Toluene | 55 | 20 | 74[12] |
| 1-Octyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | RT | 6 | ~80-90 (general) |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 4 | ~85-95 (general) |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (2) | Et₃N | DMF | 60 | 12 | 87[5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling this compound with primary or secondary amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, this compound (1.0 mmol), the amine (1.2-1.5 mmol), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 mmol) are combined in an anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane).[13][14] The reaction mixture is heated until the starting material is consumed. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
Table 4: Buchwald-Hartwig Amination of 4-Halo-7-azaindole Analogues
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 91 (for bromo)[7] |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 150 (MW) | 0.5 | 85 (for bromo)[7] |
| Benzylamine | Pd-PEPPSI-iPent (2) | - | K₂CO₃ | Toluene | 100 | 12 | 82 (for chloro)[13] |
| N-Methylaniline | Pd₂(dba)₃ (2.5) | tBuDavePhos (5) | NaOtBu | Toluene | 80 | 18 | 78 (for bromo) |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction with this compound.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are highly effective methods for the synthesis of a wide array of substituted 7-azaindole derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the efficient exploration of the chemical space around this important heterocyclic scaffold. The choice of specific reaction conditions, including the catalyst, ligand, base, and solvent, is critical for achieving optimal results and should be tailored to the specific coupling partners being employed.
References
- 1. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 2. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. researchgate.net [researchgate.net]
- 14. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N-Protection Strategies for 4-Iodo-7-azaindole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-7-azaindole is a critical building block in medicinal chemistry and organic synthesis, frequently utilized in the development of kinase inhibitors and other therapeutic agents. The nitrogen atom of the pyrrole ring in the 7-azaindole scaffold can interfere with various synthetic transformations, such as metal-catalyzed cross-coupling reactions, by acting as a coordinating ligand, potentially leading to catalyst poisoning and reduced reaction yields.[1] Therefore, the protection of this nitrogen atom is a crucial step in multi-step syntheses involving this scaffold. This document provides a detailed overview of common N-protection strategies for this compound, including experimental protocols and comparative data.
N-Protection Strategies: An Overview
The choice of a suitable protecting group is contingent upon its stability to the reaction conditions of subsequent steps and the ease of its removal under mild conditions that do not affect other functional groups. For this compound, commonly employed protecting groups include tert-butoxycarbonyl (Boc), benzenesulfonyl (Bs), and 2-(trimethylsilyl)ethoxymethyl (SEM).
-
tert-Butoxycarbonyl (Boc) Group: The Boc group is widely used due to its ease of introduction and removal under acidic conditions. It is stable to a variety of nucleophilic and basic conditions.
-
Benzenesulfonyl (Bs) Group: The benzenesulfonyl group is a robust protecting group, stable to acidic and many organometallic reagents. Its removal is typically achieved under basic conditions.
-
2-(Trimethylsilyl)ethoxymethyl (SEM) Group: The SEM group is known for its stability under a wide range of conditions and its unique deprotection methods, often involving fluoride ions or Lewis acids. It can also serve as a dual protecting and activating group in certain reactions.[2]
Data Presentation: Comparison of N-Protection Strategies
The following table summarizes typical reaction conditions and yields for the N-protection of this compound with common protecting groups. Please note that yields can vary depending on the specific reaction scale and purity of reagents.
| Protecting Group | Reagents and Conditions | Reaction Time (h) | Typical Yield (%) | Deprotection Conditions |
| Boc | (Boc)₂O, DMAP (cat.), THF, rt | 2 - 4 | 90 - 95 | TFA/DCM or 4M HCl in dioxane |
| Benzenesulfonyl | Benzenesulfonyl chloride, NaH, DMF, 0 °C to rt | 1 - 3 | 85 - 95 | NaOH or Cs₂CO₃ in MeOH/THF |
| SEM | SEM-Cl, NaH, DMF, 0 °C to rt | 2 - 5 | 80 - 90 | TBAF in THF or Lewis Acids (e.g., SnCl₄) |
Experimental Protocols
N-Boc Protection of this compound
Objective: To protect the nitrogen of this compound with a tert-butoxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-Iodo-7-azaindole.
N-Benzenesulfonyl Protection of this compound
Objective: To protect the nitrogen of this compound with a benzenesulfonyl (Bs) group.[3]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzenesulfonyl chloride (PhSO₂Cl)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzenesulfonyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield N-benzenesulfonyl-4-Iodo-7-azaindole.
N-SEM Protection of this compound
Objective: To protect the nitrogen of this compound with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.3 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-5 hours, monitoring by TLC.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N-SEM-4-Iodo-7-azaindole.
Deprotection Protocols
N-Boc Deprotection
Procedure:
-
Dissolve the N-Boc protected this compound in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
-
Stir the solution at room temperature for 1-2 hours.
-
Alternatively, use a 4M solution of HCl in dioxane and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to yield the deprotected this compound.
N-Benzenesulfonyl Deprotection
Procedure:
-
Dissolve the N-benzenesulfonyl protected this compound in a mixture of methanol and THF.
-
Add an excess of a base such as sodium hydroxide (NaOH) or cesium carbonate (Cs₂CO₃).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete as indicated by TLC.
-
Neutralize the reaction mixture with a mild acid (e.g., 1M HCl).
-
Extract the product, dry the organic phase, and concentrate to obtain the deprotected compound.
N-SEM Deprotection
Procedure:
-
Dissolve the N-SEM protected this compound in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1M in THF).
-
Stir the reaction at room temperature for 2-6 hours.
-
Alternatively, for Lewis acid-mediated deprotection, dissolve the substrate in dichloromethane and treat with a Lewis acid like tin(IV) chloride (SnCl₄) at 0 °C.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction (if using a Lewis acid) and work up accordingly to isolate the deprotected this compound.
Visualizations
Caption: General workflow for the N-protection of this compound.
Caption: N-Protection and deprotection strategies for this compound.
References
Application Notes and Protocols: 4-Iodo-7-Azaindole as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-iodo-7-azaindole as a key structural motif in the development of potent and selective bioactive molecules. The 7-azaindole scaffold, a bioisostere of indole, offers unique properties for drug design, including the ability to form critical hydrogen bond interactions with protein kinase hinge regions. The presence of an iodine atom at the 4-position provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of diverse and highly functionalized derivatives.
This document details the application of this compound in the synthesis of kinase inhibitors, particularly for Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. We provide detailed experimental protocols for the synthesis of a representative RIPK1 inhibitor and for relevant biological assays, along with a summary of its biological activity and pharmacokinetic properties.
Application in the Synthesis of Bioactive Molecules: RIPK1 Inhibitors
This compound is a crucial starting material for the synthesis of potent RIPK1 inhibitors, such as GSK2982772. These inhibitors have therapeutic potential in a range of immune-mediated inflammatory diseases. The synthetic strategy primarily relies on the Suzuki-Miyaura cross-coupling reaction to introduce various aryl and heteroaryl moieties at the 4-position of the 7-azaindole core.
Quantitative Data Summary
The following tables summarize the in vitro potency, cellular activity, and pharmacokinetic parameters of a representative RIPK1 inhibitor, GSK2982772, synthesized using a 4-substituted 7-azaindole core.
Table 1: In Vitro and Cellular Activity of GSK2982772
| Target | Assay Type | Species | IC50 (nM) | Reference |
| RIPK1 | Kinase Assay | Human | 16 | [1] |
| RIPK1 | Kinase Assay | Monkey | 20 | [1] |
| ERK5 | Kinase Assay | Human | >10,000 | [1] |
| Necroptosis | Cellular Assay | - | Potent Inhibition | [1] |
Table 2: Pharmacokinetic Properties of GSK2982772
| Species | Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Brain Penetration (%) | Reference |
| Rat | Oral | 3, 10, 50 mg/kg | - | - | - | - | 4 | [1] |
| Monkey | Oral | - | - | - | Good | - | - | [1] |
| Human | Oral | 60, 120, 240 mg TID | Similar between Western and Japanese subjects | Similar between Western and Japanese subjects | Similar between Western and Japanese subjects | - | - | [2] |
| Human | Oral | 20 mg QD - 120 mg BID | Dose-linear | - | Dose-linear | - | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of a 4-Aryl-7-Azaindole Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., pyrazole boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like P1)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure (Conventional Heating):
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.5 mmol, 1.5 equiv).
-
Add the palladium catalyst (1.0–1.5 mol%) and the base (2.0 mmol, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water).
-
Heat the reaction mixture to 60-100 °C and stir for 5-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-7-azaindole.
Procedure (Microwave-Assisted):
-
To a microwave vial, add this compound (0.5 mmol, 1.0 equiv) and the arylboronic acid (0.5 mmol, 1.0 equiv).
-
Add the palladium catalyst (2 mol%) and the base (1.25 mmol).
-
Add the solvent system (e.g., 3 mL of DME and 1.2 mL of H₂O).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.[5]
-
Follow steps 6-9 from the conventional heating protocol for workup and purification.
Protocol 2: In Vitro RIPK1 Kinase Assay
This protocol describes a general method to assess the inhibitory activity of a compound against RIPK1 kinase.
Materials:
-
Recombinant human RIPK1 enzyme
-
RIPK1 substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., GSK2982772)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
96-well or 384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a white, opaque assay plate, add the test compound dilutions or vehicle control (DMSO).
-
Add the RIPK1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the RIPK1 substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percent inhibition of RIPK1 activity against the logarithm of the test compound concentration.
Protocol 3: Cellular Necroptosis Assay
This protocol provides a general method for assessing the ability of a compound to inhibit necroptosis in a cellular context.
Materials:
-
A suitable cell line (e.g., human HT-29 or murine L929 cells)
-
Cell culture medium and supplements
-
Test compound
-
Necroptosis-inducing stimuli (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound or vehicle control for 1-2 hours.
-
Induce necroptosis by adding the combination of TNF-α, SMAC mimetic, and z-VAD-FMK to the cell culture medium.
-
Incubate the plate for a sufficient time to induce cell death (e.g., 18-24 hours).
-
Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels.
-
A decrease in the luminescent signal indicates a loss of cell viability.
-
Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the test compound concentration.
Biological Significance and Signaling Pathway
The RIPK1-Mediated Necroptosis Pathway
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a central role in regulating inflammation and cell death pathways, including apoptosis and necroptosis. Necroptosis is a form of programmed necrosis that is initiated by death receptors, such as the tumor necrosis factor receptor 1 (TNFR1).
Upon stimulation of TNFR1 by TNF-α, a signaling complex known as Complex I is formed at the receptor. In this complex, RIPK1 is polyubiquitinated, which leads to the activation of pro-survival and pro-inflammatory signaling pathways, primarily through NF-κB.
However, under conditions where caspase-8 is inhibited or absent, RIPK1 can dissociate from Complex I and form a cytosolic complex with RIPK3, known as the necrosome. Within the necrosome, RIPK1 and RIPK3 phosphorylate and activate each other. Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like protein (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane rupture, release of cellular contents, and inflammatory cell death.
Inhibitors targeting the kinase activity of RIPK1, such as those derived from this compound, block the autophosphorylation of RIPK1 and the subsequent formation of the active necrosome, thereby preventing necroptotic cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects. [repository.cam.ac.uk]
- 3. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Iodination of 7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the selective iodination of 7-azaindole, a crucial heterocyclic scaffold in medicinal chemistry and drug development. The following protocols offer a range of methods to introduce an iodine atom, primarily at the C3-position, a key handle for further functionalization through cross-coupling reactions.
Introduction
7-Azaindole and its derivatives are privileged structures found in numerous biologically active compounds. The introduction of an iodine atom onto the 7-azaindole core provides a versatile precursor for the synthesis of more complex molecules, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The protocols detailed below describe various methods for the regioselective iodination of 7-azaindole, employing common iodinating agents such as N-Iodosuccinimide (NIS), iodine monochloride (ICl), and molecular iodine (I₂).
Data Presentation: Comparison of Iodination Methods
The following table summarizes the quantitative data from different experimental protocols for the C3-iodination of 7-azaindole, allowing for easy comparison of their efficiencies.
| Method | Iodinating Agent | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Iodosuccinimide (NIS) | KOH (3 equiv) | Acetonitrile | RT | 11 | 65 | [1] |
| 2 | N-Iodosuccinimide (NIS) | KOH (0.5 equiv) | DCM | RT | - | 95 | |
| 3 | Iodine (I₂) | KOH | DMF | - | - | - | [1] |
| 4 | Iodine Monochloride (ICl) | Celite® | Dichloromethane | RT | 24 | - | [2] |
| 5 | Iodine (I₂) (catalytic) | - | DMSO | 80 | 6 | - |
Note: "-" indicates that the specific data was not provided in the cited literature. Yields are for the isolated product.
Experimental Protocols
Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Potassium Hydroxide (KOH) in Acetonitrile
This protocol describes the iodination of 7-azaindole at the C3-position using NIS as the iodine source and KOH as a base.
Materials:
-
7-Azaindole
-
N-Iodosuccinimide (NIS)
-
Potassium Hydroxide (KOH)
-
Acetonitrile (CH₃CN)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 7-azaindole (1 equivalent) in acetonitrile, add N-Iodosuccinimide (1 equivalent).
-
Add potassium hydroxide (3 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 11 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography to afford 3-iodo-7-azaindole.[1]
Protocol 2: Iodination using N-Iodosuccinimide (NIS) and Potassium Hydroxide (KOH) in Dichloromethane (DCM)
This protocol offers an alternative solvent system for the NIS-mediated iodination of 7-azaindole, reportedly providing a high yield of the desired product.
Materials:
-
7-Azaindole
-
N-Iodosuccinimide (NIS)
-
Potassium Hydroxide (KOH)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 7-azaindole (1 equivalent) in dichloromethane.
-
Add N-Iodosuccinimide (1 equivalent) to the solution.
-
Add potassium hydroxide (0.5 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, add deionized water to quench the reaction.
-
Separate the organic layer and wash the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain pure 3-iodo-7-azaindole.
Protocol 3: Iodination using Iodine (I₂) and Potassium Hydroxide (KOH) in DMF
This method utilizes molecular iodine in the presence of a base to achieve iodination.
Materials:
-
7-Azaindole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 7-azaindole in DMF, add potassium hydroxide and stir until dissolved.
-
Add a solution of iodine in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
After completion, pour the reaction mixture into an ice-water mixture.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by a brine wash.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product via silica gel chromatography to yield 3-iodo-7-azaindole.[1]
Visualizations
Reaction Workflow
The following diagram illustrates the general experimental workflow for the iodination of 7-azaindole.
Caption: General workflow for the synthesis of 3-iodo-7-azaindole.
Proposed Reaction Mechanism: Electrophilic Aromatic Substitution
The iodination of 7-azaindole proceeds via an electrophilic aromatic substitution mechanism. The electron-rich pyrrole ring of the 7-azaindole attacks an electrophilic iodine species (I⁺), which is generated from the iodinating agent. The C3-position is the most nucleophilic and therefore the primary site of attack.
Caption: Mechanism of electrophilic iodination of 7-azaindole.
References
Application of 4-Iodo-7-azaindole in the Synthesis of Protein Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Iodo-7-azaindole as a key starting material in the synthesis of potent protein kinase inhibitors. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine hinge-binding motif of ATP, thereby effectively targeting the active site of various kinases. The iodine atom at the 4-position offers a versatile handle for introducing a wide range of chemical diversity through various cross-coupling reactions, making it an invaluable building block in the discovery and development of novel kinase inhibitors.
Introduction to this compound in Kinase Inhibitor Synthesis
The 7-azaindole core is a bioisostere of indole and purine, capable of forming crucial hydrogen bond interactions with the hinge region of protein kinases. The strategic placement of an iodine atom at the 4-position allows for the regioselective formation of carbon-carbon and carbon-nitrogen bonds. This is typically achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These methodologies enable the systematic exploration of the chemical space around the 7-azaindole scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of the synthesized inhibitors.
The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery. The versatility of this compound makes it an attractive starting point for the synthesis of libraries of potential kinase inhibitors for screening and lead optimization.
Key Synthetic Applications and Experimental Protocols
The primary application of this compound in this context is as an electrophilic partner in cross-coupling reactions. The following sections provide detailed protocols for the most common and effective transformations used to generate diverse 4-substituted-7-azaindole derivatives.
Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-7-azaindoles
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is particularly useful for introducing aryl or heteroaryl moieties at the 4-position of the 7-azaindole core, a common feature in many kinase inhibitors.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
-
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (and ligand, if separate) under a positive flow of inert gas.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-7-azaindole.
-
Sonogashira Coupling for the Synthesis of 4-Alkynyl-7-azaindoles
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing 4-alkynyl-7-azaindole derivatives, which can serve as key intermediates for further functionalization or as final products with potent biological activity.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) salt (e.g., CuI) (5-10 mol%)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and the copper(I) salt (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent, followed by the base (e.g., Et₃N) and the terminal alkyne (1.2-2.0 equiv.).
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-7-azaindole.
-
Buchwald-Hartwig Amination for the Synthesis of 4-Amino-7-azaindoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine. This reaction is crucial for introducing primary or secondary amines at the 4-position of the 7-azaindole scaffold, a key structural motif in many kinase inhibitors that often interacts with the solvent-exposed region of the ATP binding pocket.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BINAP) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5-3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
-
-
Procedure:
-
In a dry, inert atmosphere glovebox or Schlenk tube, combine this compound (1.0 equiv.), the amine (1.2-2.0 equiv.), the base (1.5-3.0 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the anhydrous and degassed solvent.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-7-azaindole derivative.
-
Data Presentation: Inhibitory Activity of 4-Substituted-7-azaindole Derivatives
The following table summarizes the reported inhibitory activities of various kinase inhibitors synthesized using the this compound scaffold. This data highlights the potential of this building block in generating potent and selective inhibitors against a range of kinase targets.
| Inhibitor Scaffold | Target Kinase | IC₅₀ / Kᵢ (nM) | Reference |
| 4-Aryl-7-azaindole | p38 MAP Kinase | Potent inhibition observed | |
| 4-(Aminopyrazolyl)-7-azaindole | PAK1 | <10 (Kᵢ) | [1] |
| 4-(2,4-diaminopyrimidinyl)-7-azaindole | PAK1 | <10 (Kᵢ) | [1] |
| 4-Amino-7-azaindole derivative | FAK | 37 | [2] |
| N1-substituted-4-azaindole | c-Met | 20 | [2] |
| 2,3,6-trisubstituted-4-azaindole | c-Met | 5 | [2] |
| 4-(Benzocycloalkanone)-7-azaindole | CDK9/CyclinT | Micromolar to nanomolar range | [3] |
| 4-(Benzocycloalkanone)-7-azaindole | Haspin | 14 | [3] |
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors derived from this compound, such as the p38 MAPK pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of 4-substituted-7-azaindole derivatives.
Experimental Workflow Diagram
The diagram below outlines the general experimental workflow for the synthesis and evaluation of protein kinase inhibitors starting from this compound.
Caption: General workflow for the synthesis and evaluation of 4-substituted-7-azaindole kinase inhibitors.
Logical Relationship Diagram
This diagram illustrates the logical relationship between the chemical modifications of this compound and the desired outcomes in drug discovery.
Caption: Relationship between synthetic modifications of this compound and drug discovery objectives.
References
- 1. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Microwave-Assisted Synthesis of 7-Azaindole Derivatives
Introduction
7-Azaindoles, also known as 1H-pyrrolo[2,3-b]pyridines, represent a privileged structural motif in medicinal chemistry and drug discovery. They are considered bioisosteres of both indole and purine systems, and their incorporation into drug candidates can modulate potency, improve physicochemical properties, and create novel intellectual property. The 7-azaindole scaffold is particularly prominent in the development of kinase inhibitors, as its structure mimics the adenine fragment of ATP, allowing it to effectively bind to the catalytic domain of kinases.[1] Notable drugs containing this framework include the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax.
Microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient technology for the synthesis of these valuable heterocycles.[2] Compared to conventional heating methods, microwave irradiation offers significant advantages, including dramatically reduced reaction times, improved yields, and often, enhanced purity of the final products.[2][3][4] This technology accelerates reaction sequences, such as epoxide-opening-cyclization-dehydration, and enables efficient one-pot procedures that are otherwise challenging.[2][4][5]
Applications in Drug Discovery & Signaling Pathways
7-Azaindole derivatives have been successfully developed as potent inhibitors for a wide range of kinases, playing a crucial role in modulating key cellular signaling pathways implicated in diseases like cancer.[1][6][7]
-
PI3K/AKT/mTOR Pathway: This is a critical intracellular signaling pathway that regulates cell metabolism, survival, and proliferation.[8] Its deregulation is a common feature in many human cancers.[8] Novel 7-azaindole derivatives have been discovered that exhibit potent inhibitory activity against PI3K, thereby blocking the downstream signaling cascade and suppressing tumor cell growth.[8][9]
-
FGFR4 Signaling: Fibroblast growth factor receptor 4 (FGFR4) has been identified as a key target in hepatocellular carcinoma (HCC).[10] Structure-based design has led to the development of selective and covalent 7-azaindole-based FGFR4 inhibitors that significantly suppress tumor growth in preclinical models.[10]
-
Autophagy Pathway (ULK1/2): Autophagy is a crucial survival mechanism for cancer cells, particularly those driven by RAS mutations.[11] The UNC-51-like kinase-1 (ULK1) is a central regulator of this pathway. Potent and selective 7-azaindole inhibitors of ULK1/2 have been developed, which can block autophagy and enhance the efficacy of other cancer therapies when used in combination.[11]
Below is a diagram illustrating the inhibitory action of 7-azaindole derivatives on the PI3K/AKT/mTOR signaling pathway.
Protocols: Microwave-Assisted Synthesis
The use of microwave irradiation provides a general and robust platform for the synthesis of a wide array of 7-azaindole derivatives. Below are detailed protocols for key synthetic strategies.
General Workflow
The typical experimental workflow for microwave-assisted synthesis is streamlined for efficiency and rapid compound generation.
Protocol 1: Iron-Catalyzed Cyclization of o-Haloamines and Alkynes
This protocol describes an efficient synthesis of 2-substituted 7-azaindoles from readily available starting materials using an iron catalyst under microwave irradiation.[12]
Materials:
-
3-Iodo-pyridin-2-ylamine (or other substituted o-haloaromatic amine)
-
Terminal alkyne (e.g., phenylacetylene)
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Potassium tert-butoxide (KOt-Bu)
-
1,4-Dioxane (anhydrous)
-
Microwave reactor vials (e.g., Pyrex tubes for Biotage/Personal Chemistry systems)
-
Magnetic stirrer bar
Procedure:
-
To a microwave reactor vial equipped with a magnetic stirrer bar, add 3-iodo-pyridin-2-ylamine (1.0 mmol, 1.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Add the catalyst, Fe(acac)₃ (0.1 mmol, 10 mol%).
-
Add the base, KOt-Bu (2.0 mmol, 2.0 equiv).
-
Add anhydrous 1,4-dioxane (3 mL).
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the reaction mixture at a constant temperature of 130 °C for 60 minutes.[12] Power is modulated automatically to maintain the set temperature.
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Quench the reaction mixture by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-substituted 7-azaindole.
Protocol 2: One-Pot Intramolecular Heck Reaction
This one-pot procedure involves the formation of an enamine from an aminopyridine and a ketone, followed by a palladium-catalyzed intramolecular Heck cyclization under microwave conditions.[13][14]
Materials:
-
3-Amino-4-chloropyridine (or other suitable aminohalopyridine)
-
Ketone (e.g., cyclohexanone) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
XPhos (10 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous)
-
Microwave reactor vials
Procedure:
-
To a microwave vial, add the aminohalopyridine (1.0 mmol, 1.0 equiv), ketone (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv).
-
Add anhydrous toluene (4 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 20 minutes.[14]
-
After completion, cool the reaction vial to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash chromatography to yield the pure 7-azaindole derivative.
Protocol 3: Synthesis of Di-7-azaindolylmethanes (DAIMs)
This method details a highly efficient, one-pot synthesis of di-7-azaindolylmethanes from 7-azaindole and various aldehydes, where microwave heating promotes the key nucleophilic addition step.[2]
Materials:
-
7-Azaindole (2.0 equiv)
-
Aldehyde (aromatic or aliphatic) (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (6.7 equiv)
-
Methanol:Water (1:1 mixture)
-
Microwave reactor vials
Procedure:
-
In a microwave vial, combine the aldehyde (0.19 mmol, 1.0 equiv), 7-azaindole (0.38 mmol, 2.0 equiv), and K₂CO₃ (1.27 mmol, 6.7 equiv).[2]
-
Add 2 mL of a 1:1 methanol-water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 30 minutes.[2]
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain the desired di-7-azaindolylmethane.
Data Summary
The following tables summarize quantitative data from various microwave-assisted synthetic routes to 7-azaindole derivatives, highlighting the efficiency and versatility of these methods.
Table 1: Iron-Catalyzed Synthesis of 2-Substituted 7-Azaindoles[12]
| Entry | o-Haloamine | Alkyne | MW Conditions (Temp, Time) | Yield (%) |
| 1 | 3-Iodo-pyridin-2-ylamine | Phenylacetylene | 130 °C, 60 min | 85 |
| 2 | 3-Iodo-pyridin-2-ylamine | 1-Hexyne | 130 °C, 60 min | 78 |
| 3 | 3-Iodo-pyridin-2-ylamine | 4-Ethynyltoluene | 130 °C, 60 min | 82 |
| 4 | 3-Iodo-5-methylpyridin-2-ylamine | Phenylacetylene | 130 °C, 60 min | 88 |
Table 2: Pd-Catalyzed Intramolecular Heck Reaction[14]
| Entry | Aminopyridine | Ketone | MW Conditions (Temp, Time) | Yield (%) |
| 1 | 3-Amino-4-chloropyridine | Cyclohexanone | 160 °C, 20 min | 75 |
| 2 | 3-Amino-4-chloropyridine | Cyclopentanone | 160 °C, 20 min | 68 |
| 3 | 3-Amino-2-chloropyridine | Cyclohexanone | 160 °C, 20 min | 72 |
| 4 | 5-Amino-6-chloropyrimidine | Cyclohexanone | 160 °C, 20 min | 55 |
Table 3: Synthesis of Di-7-azaindolylmethanes (DAIMs)[2]
| Entry | Aldehyde | MW Conditions (Temp, Time) | Yield (%) |
| 1 | Benzaldehyde | 130 °C, 30 min | 92 |
| 2 | 4-Chlorobenzaldehyde | 130 °C, 30 min | 89 |
| 3 | 4-Methoxybenzaldehyde | 130 °C, 30 min | 95 |
| 4 | Isovaleraldehyde | 130 °C, 30 min | 76 |
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted flexible synthesis of 7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols for C-N and C-O Coupling Reactions Involving 4-Chloro-7-azaindoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful execution of palladium-catalyzed C-N and C-O cross-coupling reactions using 4-chloro-7-azaindole as a key building block. The 7-azaindole scaffold is a prevalent motif in numerous biologically active compounds, making efficient and versatile synthetic methodologies for its functionalization highly valuable in medicinal chemistry and drug discovery.
Introduction to 7-Azaindole Functionalization
The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core is a significant pharmacophore found in a variety of therapeutic agents. Functionalization of this heterocyclic system, particularly at the 4-position, allows for the exploration of chemical space and the development of novel drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and related C-O coupling reactions, have emerged as powerful tools for the synthesis of 4-substituted 7-azaindole derivatives.[1][2][3][4][5][6] These methods offer a significant advantage over traditional nucleophilic aromatic substitution (SNAr) reactions, which often necessitate harsh conditions like high temperatures and a large excess of the nucleophile.[3][4]
This document outlines optimized conditions and provides step-by-step protocols for the C-N and C-O coupling of 4-chloro-7-azaindoles with a range of amines and phenols.
C-N Coupling (Buchwald-Hartwig Amination) of 4-Chloro-7-azaindole
The palladium-catalyzed amination of 4-chloro-7-azaindole provides an efficient route to a diverse array of 4-amino-7-azaindole derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope.
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination of 4-chloro-7-azaindole.
Data Presentation: C-N Coupling Conditions and Yields
The following table summarizes various conditions and corresponding yields for the C-N coupling of 4-chloro-7-azaindole with different amines.
| Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| N-Methylpiperazine | P1 (RuPhos precatalyst) (0.5) | L1 (RuPhos) (0.5) | LiHMDS | THF | 65 | 30 min | 94 | [3] |
| N-Methylpiperazine | P2 (SPhos precatalyst) (0.5) | L2 (SPhos) (0.5) | LiHMDS | THF | 65 | 30 min | 81 | [3] |
| N-Methylpiperazine | P3 (XPhos precatalyst) (0.5) | L3 (XPhos) (0.5) | LiHMDS | THF | 65 | 30 min | 90 | [3] |
| N-Methylpiperazine | Pd(OAc)₂ (0.5) | L1 (RuPhos) (1) | LiHMDS | THF | 65 | 30 min | 80 | [3] |
| N-Benzylmethylamine | RuPhos Pd G2 precatalyst | RuPhos | - | - | - | - | 33 | [2] |
| Various amines | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | - | Good | [4][7] |
Note: P1, P2, and P3 are palladium precatalysts. L1, L2, and L3 are biarylphosphine ligands.[3]
Experimental Protocol: General Procedure for Palladium-Catalyzed Amination
This protocol is adapted from a procedure demonstrating high efficiency and short reaction times.[3]
Materials:
-
4-Chloro-7-azaindole
-
Amine (e.g., N-methylpiperazine)
-
RuPhos (L1)
-
RuPhos precatalyst (P1)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add 4-chloro-7-azaindole (0.5 mmol, 1.0 equiv).
-
Add the RuPhos ligand (L1, 0.5 mol %) and the RuPhos precatalyst (P1, 0.5 mol %).
-
Add the amine (0.6 mmol, 1.2 equiv).
-
Add anhydrous THF (1 mL).
-
While stirring, add LiHMDS (1.2 mmol, 2.4 equiv, 1.2 mL of a 1 M solution in THF) dropwise.
-
Heat the reaction mixture to 65 °C and stir for 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-7-azaindole derivative.
C-O Coupling of 4-Chloro-7-azaindole
The synthesis of 4-aryloxy-7-azaindoles can be achieved via palladium-catalyzed C-O coupling reactions. Similar to C-N coupling, the selection of the catalytic system is critical for successful transformation.
General Reaction Scheme
Caption: General scheme for the palladium-catalyzed C-O coupling of 4-chloro-7-azaindole.
Data Presentation: C-O Coupling Conditions and Yields
The following table summarizes conditions for the C-O coupling of N-protected 4-bromo-7-azaindoles with phenols, which provides a strong indication of effective conditions for the analogous 4-chloro derivatives.
| Phenol | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenol | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | - | Good | [1][4][7] |
| Substituted Phenols | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | - | Good | [1][4][7] |
Note: The cited literature primarily focuses on 4-bromo-7-azaindoles for C-O coupling, but the conditions are highly relevant for 4-chloro-7-azaindoles, which may require slightly more forcing conditions.
Experimental Protocol: General Procedure for Palladium-Catalyzed C-O Coupling
This protocol is based on conditions reported for the successful C-O coupling of related halo-7-azaindoles.[1][4][7]
Materials:
-
N-protected 4-chloro-7-azaindole
-
Phenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., sealed tube)
Procedure:
-
To an oven-dried sealed tube under an inert atmosphere, add the N-protected 4-chloro-7-azaindole (1.0 mmol, 1.0 equiv).
-
Add the phenol (1.2 mmol, 1.2 equiv).
-
Add palladium(II) acetate (5 mol %).
-
Add Xantphos (10 mol %).
-
Add potassium carbonate (1.5 mmol, 1.5 equiv).
-
Add anhydrous dioxane (2 mL).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent and water.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryloxy-7-azaindole derivative.
Workflow and Decision Making
The selection of appropriate reaction conditions is paramount for a successful coupling reaction. The following diagram illustrates a general workflow and decision-making process.
Caption: A workflow for performing and optimizing coupling reactions with 4-chloro-7-azaindole.
Concluding Remarks
The palladium-catalyzed C-N and C-O coupling reactions of 4-chloro-7-azaindole are robust and versatile methods for the synthesis of a wide range of derivatives. The protocols and data presented herein provide a solid foundation for researchers to successfully implement these transformations in their synthetic endeavors. Optimization of the reaction conditions for specific substrates may be necessary to achieve maximal yields. The use of pre-catalysts and specialized ligands has been shown to be particularly effective in achieving high reactivity and selectivity under mild conditions.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 4-Iodo-7-azaindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling reaction for 4-iodo-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling for this compound?
A1: The most critical parameters for a successful Suzuki coupling of this compound are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. These factors interact in a complex manner, and their optimization is crucial for achieving high yields and minimizing side products.
Q2: I am observing low to no product formation. What are the likely causes?
A2: Low or no product formation can stem from several issues:
-
Inactive Catalyst: The Pd(0) catalyst may have been deactivated by oxygen. Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Inappropriate Ligand: The ligand choice is critical for stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich heteroaryl halides like 7-azaindole, bulky and electron-rich phosphine ligands are often more effective.
-
Poor Choice of Base: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Sub-optimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate, although excessive heat can lead to degradation of reactants or catalyst.
Q3: What are common side products in the Suzuki coupling of this compound, and how can I minimize them?
A3: Common side products include:
-
Dehalogenation: The iodo group is replaced by a hydrogen atom. This can be caused by certain bases or solvents and can sometimes be suppressed by using milder conditions or different catalyst/ligand combinations.[2][3][4]
-
Protodeboronation: The boronic acid starting material is converted back to the corresponding arene. This is often promoted by aqueous basic conditions and can be minimized by using boronic esters (e.g., pinacol esters) or organotrifluoroborates, which hydrolyze slowly to release the boronic acid.[2][5]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[2] Thorough degassing and the use of a Pd(0) source or a pre-catalyst that readily forms Pd(0) can mitigate this issue.
Q4: Should I protect the N-H group of the 7-azaindole?
A4: The free N-H group of azaindoles can sometimes interfere with the catalytic cycle.[6] While some protocols have been developed for unprotected N-H heterocycles, N-protection (e.g., with a Boc or SEM group) can prevent catalyst inhibition and side reactions, often leading to cleaner reactions and higher yields.[4][6] However, this adds extra steps to the synthesis for protection and deprotection.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure rigorous degassing of solvents and use of an inert atmosphere. Use a fresh bottle of palladium catalyst or a pre-catalyst. |
| Suboptimal Ligand | Screen a panel of ligands, including bulky, electron-rich phosphines like SPhos, XPhos, or P(t-Bu)3.[7] |
| Ineffective Base | Try different bases such as K3PO4, Cs2CO3, or K2CO3. The choice of base can be solvent-dependent.[8] |
| Poor Solvent Choice | Screen various solvents. Common choices include dioxane, THF, DMF, or toluene, often with a small amount of water.[2][9] |
| Low Reaction Temperature | Gradually increase the reaction temperature, monitoring for product formation and potential degradation. |
Problem 2: Significant Dehalogenation of this compound
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Too Harsh | Lower the reaction temperature or use a milder base. |
| Unfavorable Catalyst/Ligand System | Some palladium-ligand complexes are more prone to promoting dehalogenation. Experiment with different catalyst and ligand combinations. |
| Presence of Water | While often necessary, excessive water can sometimes contribute to dehalogenation. Try reducing the amount of water or using anhydrous conditions with a suitable base.[10] |
| N-H Interference | If the azaindole is unprotected, consider protecting the nitrogen, as this has been shown to suppress dehalogenation in similar systems.[4] |
Problem 3: Protodeboronation of the Boronic Acid
| Possible Cause | Troubleshooting Step |
| Instability of Boronic Acid | Use the corresponding boronic acid pinacol ester or a potassium organotrifluoroborate salt, which are generally more stable and release the boronic acid slowly under the reaction conditions.[11][12] |
| Excessive Water or Base | Reduce the equivalents of water and/or base used in the reaction. |
| Prolonged Reaction Time at High Temperature | Try to find conditions that allow the reaction to proceed to completion in a shorter timeframe or at a lower temperature. |
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommendation | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Iodides are generally more reactive than bromides or chlorides in the oxidative addition step.[2] |
| Boronic Acid/Ester | Arylboronic acid (1.2-1.5 equiv) or Arylboronic acid pinacol ester (1.2-1.5 equiv) | A slight excess of the boron reagent is typically used to drive the reaction to completion. Esters can improve stability.[5] |
| Catalyst | Pd2(dba)3 (2-5 mol%) with a suitable ligand, or a pre-catalyst like XPhos Pd G2 (2-5 mol%) | Pre-catalysts can provide more consistent results. |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligands are often effective for heteroaryl couplings.[13] |
| Base | K3PO4 or Cs2CO3 (2.0-3.0 equiv) | These bases are commonly used and have a good track record in Suzuki couplings of nitrogen-containing heterocycles.[6] |
| Solvent | Dioxane/H2O (4:1) or Toluene/Ethanol (1:1) | A mixture of an organic solvent and water is often optimal for dissolving both the organic and inorganic reagents.[9][13] |
| Temperature | 60-110 °C | The optimal temperature will depend on the specific substrates and catalyst system. |
Table 2: Comparison of Conditions from Literature for Azaindole Derivatives
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C), Time (h) | Yield (%) | Reference |
| 3-Iodo-6-chloro-7-azaindole | Pd2dba3 (5) | SPhos (5) | Cs2CO3 (2) | Toluene/Ethanol (1:1) | 60, 0.5 | 85 | [13] |
| Chloroindoles/azaindoles | P1 (precatalyst) (1.0-1.5) | - | K3PO4 (2) | Dioxane/H2O (4:1) | 60, 5-8 | 91-99 | [6] |
| Indazole/Benzimidazole chlorides | P2 (precatalyst) (2.5-3.5) | - | K3PO4 (2) | Dioxane/H2O (4:1) | 100, 15-20 | Good to Excellent | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K3PO4, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd2(dba)3, 0.025 mmol, 2.5 mol%) and the ligand (e.g., SPhos, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water).
-
Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Throughput Screening for Condition Optimization
For efficient optimization, a parallel synthesis approach can be employed to screen multiple conditions simultaneously.
-
Array Preparation: In a 24-well plate, dispense the this compound and the chosen arylboronic acid into each well.
-
Variable Addition: Create a stock solution for each catalyst, ligand, and base. Dispense different combinations of these stock solutions into the wells according to a design of experiments (DoE) layout.
-
Solvent Addition: Add the chosen solvent system to each well.
-
Inerting and Sealing: Place the plate in a glovebox or seal with a cap mat that allows for purging with an inert gas.
-
Reaction: Heat the plate on a heating block with shaking.
-
Analysis: After the reaction time, quench the reactions and analyze the product yield in each well using LC-MS with a suitable internal standard.
Mandatory Visualization
Caption: A typical experimental workflow for the Suzuki coupling of this compound.
Caption: A decision tree to guide troubleshooting for common Suzuki coupling issues.
Caption: Relationships between the key components of the Suzuki coupling reaction.
References
- 1. quora.com [quora.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in Sonogashira reactions with 4-Iodo-7-azaindole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Sonogashira reactions involving 4-iodo-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is resulting in a low yield or no product. What are the most critical initial checks?
A2: When a Sonogashira reaction fails, the primary suspects are the quality of your reagents, the inertness of your reaction atmosphere, and the activity of your catalytic system.[1] First, ensure that your this compound and alkyne starting materials are pure and free from impurities that could poison the catalyst. It is crucial to use anhydrous and anaerobic conditions.[1] Degas your solvent thoroughly and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[1] Also, verify the activity of your palladium catalyst and copper(I) co-catalyst, as they can degrade over time.[1]
Q2: I'm observing a black precipitate in my reaction mixture. What does this indicate and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and precipitation of your palladium catalyst.[1] This is a common cause of low yields as the active catalyst is removed from the reaction cycle. Catalyst decomposition can be triggered by impurities in the reagents or solvent, an inappropriate choice of solvent, or an incorrect reaction temperature.[1] Using fresh, high-purity reagents and anhydrous, degassed solvents can help prevent this. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black in some cases.[2]
Q3: What is the optimal catalyst system (palladium source, ligand, and copper co-catalyst) for the Sonogashira coupling of this compound?
A3: The choice of catalyst system is critical. For nitrogen-containing heterocycles like azaindoles, the nitrogen atom can coordinate to the palladium center and inhibit catalysis.
-
Palladium Source: Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3][4] Pd(PPh₃)₄ is often used, but PdCl₂(PPh₃)₂ can also be effective.
-
Ligands: The use of appropriate ligands is crucial. While triphenylphosphine (PPh₃) is standard, more electron-rich and bulky phosphine ligands can sometimes improve results by promoting the oxidative addition step and preventing catalyst deactivation. For challenging substrates, considering N-heterocyclic carbene (NHC) ligands might be beneficial.[3]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.[5][6] It facilitates the formation of a copper acetylide intermediate, which then transmetalates with the palladium complex.[3] Ensure you are using a fresh, high-quality source of CuI.
Q4: Can I perform the Sonogashira reaction on this compound without a copper co-catalyst?
A4: Yes, copper-free Sonogashira reactions are possible and can be advantageous.[1] The primary benefit is the avoidance of alkyne homocoupling (Glaser coupling), which is a common side reaction promoted by the copper co-catalyst.[7] Copper-free protocols often require specific ligands and may need slightly different reaction conditions, such as a different base or higher temperatures, to proceed efficiently.[1]
Q5: How do the base and solvent choices impact the yield of my reaction?
A5: The base and solvent play a pivotal role in the Sonogashira reaction.
-
Base: An amine base is typically required to deprotonate the terminal alkyne.[1] Common choices include triethylamine (Et₃N) and diisopropylethylamine (DIPEA).[5][6][8] The base must be dry and used in an appropriate excess.[1] For some systems, inorganic bases like Cs₂CO₃ or K₂CO₃ can also be effective.[7][9]
-
Solvent: The solvent must be capable of dissolving all reaction components. DMF and THF are commonly used.[5][6][10] However, DMF can sometimes lead to catalyst deactivation.[10] Toluene or dioxane in combination with an amine base can be good alternatives.[7] The solvent must be anhydrous and thoroughly degassed.
Q6: The N-H of the azaindole ring seems to be causing issues. Should I protect it?
A6: The acidic N-H proton of the azaindole ring can potentially interfere with the catalytic cycle or react with the base. While many Sonogashira reactions on N-heterocycles proceed without protection, N-protection can sometimes significantly improve yields by preventing side reactions.[7][11] Common protecting groups for indoles and related heterocycles include Boc (tert-butoxycarbonyl) or tosyl (Ts). If you are consistently getting low yields, performing a protection step prior to the coupling is a worthwhile strategy to investigate.
Data Presentation: Reaction Condition Optimization
The following table summarizes typical reaction conditions for Sonogashira couplings of aryl iodides, including those on nitrogen-containing heterocycles, which can serve as a starting point for optimizing the reaction with this compound.
| Entry | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| 1 | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | RT - 60 | Varies | Good | [5][6] |
| 2 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | RT | 12-16 | Varies | [8] |
| 3 | PdCl₂(PPh₃)₂ (3) | None | DIPEA | THF | 60-70 | 8-12 | Varies | [8] |
| 4 | Pd(OAc)₂ (2) | None | Bu₄NOAc | Acetonitrile | RT | Varies | Good | [12] |
| 5 | Fe(acac)₃ (0.1 mmol) | CuI (0.1 mmol) | KOt-Bu | NMP | 130 (MW) | Varies | Good | [13] |
Experimental Protocols
Representative Protocol for Sonogashira Coupling of an Iodo-Heterocycle
This protocol is a general guideline and may require optimization for this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous and degassed DMF, followed by triethylamine via syringe.
-
Stir the mixture at room temperature for 10-15 minutes until the solids are dissolved.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Troubleshooting Workflow for Low Yields
The following diagram outlines a logical workflow for troubleshooting low yields in the Sonogashira reaction of this compound.
Caption: Troubleshooting workflow for Sonogashira reactions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unl.pt [research.unl.pt]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. books.lucp.net [books.lucp.net]
- 11. researchgate.net [researchgate.net]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. beilstein-journals.org [beilstein-journals.org]
Side reactions and byproducts in 4-Iodo-7-azaindole functionalization
Welcome to the technical support center for the functionalization of 4-Iodo-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding common side reactions and byproducts encountered during the chemical modification of this important heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions used to functionalize this compound?
A1: The primary methods for functionalizing this compound are Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are valued for their ability to form carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide variety of substituents at the 4-position.
Q2: Why can functionalizing this compound be challenging?
A2: The 7-azaindole core presents unique challenges due to the electron-deficient nature of its pyridine ring. This can affect the reactivity of the C-I bond and the stability of the palladium catalyst. Additionally, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.[1][2]
Troubleshooting Guides
Suzuki-Miyaura Coupling
This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound with boronic acids or esters.
Problem: Low yield of the desired coupled product.
| Potential Cause | Troubleshooting Recommendation |
| Decomposition of Boronic Acid | Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure the boronic acid is of high quality and has not degraded during storage. |
| Inefficient Catalyst Activity | Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands are often effective.[3] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Suboptimal Base or Solvent | The choice of base is critical. Weaker bases like carbonates or phosphates may be effective and can be milder on sensitive functional groups. A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. |
Problem: Presence of significant byproducts.
| Byproduct | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Can be promoted by the presence of oxygen. | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. |
| Dehalogenation of this compound | Can occur under harsh reaction conditions or with certain catalyst/ligand combinations. | Lower the reaction temperature and shorten the reaction time. Screen different ligands to find one that promotes the desired coupling over dehalogenation. |
| Protodeboronation | The boronic acid reacts with a proton source instead of the palladium complex. | Use anhydrous solvents and ensure the base is not excessively strong or wet. |
Sonogashira Coupling
This section provides guidance for troubleshooting the Sonogashira coupling of this compound with terminal alkynes.
Problem: Incomplete reaction or low product yield.
| Potential Cause | Troubleshooting Recommendation | | :--- | :--- | :--- | | Catalyst Deactivation | Ensure the reaction is strictly anaerobic. The presence of oxygen can lead to the homocoupling of the alkyne (Glaser coupling).[4] | | Insufficient Base | An amine base, such as triethylamine or diisopropylethylamine, is typically used. Ensure a sufficient excess is present to act as both a base and a solvent. | | Copper Co-catalyst Issues | Copper(I) iodide is a common co-catalyst. Use freshly purchased or properly stored CuI, as it can oxidize over time. |
Problem: Formation of byproducts.
| Byproduct | Potential Cause | Mitigation Strategy |
| Alkyne Homocoupling (Glaser Coupling) | Oxygen-mediated dimerization of the terminal alkyne.[4] | Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction. |
| Dehalogenated 7-Azaindole | Can occur at elevated temperatures or with prolonged reaction times. | Monitor the reaction closely by TLC or LC-MS and stop it upon consumption of the starting material. Consider lowering the reaction temperature. |
Buchwald-Hartwig Amination
This section addresses common challenges in the Buchwald-Hartwig amination of this compound with primary and secondary amines.
Problem: Low conversion or no reaction.
| Potential Cause | Troubleshooting Recommendation | | :--- | :--- | :--- | | Catalyst Inhibition | The amine substrate or the azaindole nitrogen can coordinate to the palladium catalyst and inhibit its activity. | The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands are often necessary to promote the reaction.[5] | | Base Incompatibility | Strong bases like sodium tert-butoxide are commonly used but can be incompatible with sensitive functional groups. | Weaker bases such as cesium carbonate or potassium phosphate can be used, often requiring higher reaction temperatures. | | N-H of Azaindole | The unprotected N-H of the azaindole can potentially interfere with the reaction. | While reactions on unprotected azaindoles have been reported, N-protection (e.g., with a Boc or SEM group) may be necessary in some cases.[5] |
Problem: Observation of side products.
| Byproduct | Potential Cause | Mitigation Strategy |
| Hydrodehalogenation of this compound | An unproductive side reaction where the C-I bond is cleaved and replaced with a C-H bond. This can be a result of β-hydride elimination from the palladium-amide intermediate.[6] | Judicious selection of the ligand and reaction conditions is key. Screening different ligands can minimize this side reaction. |
| Formation of Insoluble Salts | Byproducts from the reaction of the base with the halide can precipitate and hinder stirring and reaction progress. | Using a soluble organic base may be an alternative, though this can present its own challenges.[7] |
Experimental Protocols
The following are general, illustrative protocols for the functionalization of halogenated 7-azaindoles. These should be adapted and optimized for specific substrates and desired products.
General Protocol for Suzuki-Miyaura Coupling
-
Materials: Halogenated 7-azaindole (e.g., this compound), boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand), base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Procedure:
-
To a reaction vessel, add the halogenated 7-azaindole (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Add the palladium catalyst and ligand.
-
Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[8][9]
-
General Protocol for Sonogashira Coupling
-
Materials: this compound, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄), copper(I) iodide (CuI), an amine base (e.g., triethylamine), and a solvent (e.g., THF or DMF).
-
Procedure:
-
To a reaction vessel, add the this compound (1.0 eq.), palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and the amine base, followed by the terminal alkyne (1.1-1.5 eq.).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Upon completion, dilute the reaction mixture and purify as appropriate, often involving filtration to remove salts followed by chromatography.[1][2][10]
-
General Protocol for Buchwald-Hartwig Amination
-
Materials: this compound, amine, palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a bulky phosphine ligand (e.g., Xantphos, RuPhos), a strong base (e.g., NaOtBu, LHMDS), and an anhydrous, degassed solvent (e.g., dioxane, toluene).
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture (typically 90-120 °C) with stirring for the required time.
-
Cool the reaction, quench carefully, and perform an aqueous workup.
-
Visualizations
Below are diagrams illustrating key concepts in the functionalization of this compound.
Caption: Common side reactions in Suzuki coupling.
Caption: Key byproduct in Sonogashira coupling.
Caption: Buchwald-Hartwig amination workflow.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. lookchem.com [lookchem.com]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Technical Support Center: Purification of 4-Iodo-7-Azaindole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-iodo-7-azaindole derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing poor separation from impurities during silica gel flash chromatography. What can I do?
A1: Poor separation on silica gel can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. A good starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. The ideal solvent system should give your product an Rf value of around 0.2-0.4 and show good separation from impurities.[1]
-
Use a Deactivated Stationary Phase: The basic nitrogen on the pyridine ring of the azaindole can interact with the acidic silica gel, leading to peak tailing and poor separation. Consider using silica gel that has been deactivated with triethylamine.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or reverse-phase silica gel.[1]
-
Column Overloading: Loading too much crude material can lead to broad peaks and co-elution of compounds. A general guideline is to use a ratio of 20:1 to 100:1 of silica gel to crude sample by weight.[1]
Q2: I'm observing low recovery of my this compound derivative after flash chromatography. What are the possible causes?
A2: Low recovery can be frustrating. Here are some potential reasons and solutions:
-
Compound Instability: Iodinated heterocycles can be sensitive and may decompose on acidic silica gel.[2] To test for this, spot your compound on a TLC plate, let it sit for a while, and then elute it to see if any new spots appear. If it is unstable, using a deactivated stationary phase or switching to a different purification method like recrystallization may be necessary.
-
Compound is a Solid: If your compound is a solid, it may be precipitating on the column, especially if the solvent system is not optimal. Ensure your chosen eluent is a good solvent for your compound.
-
Compound is Highly Polar: If your compound is very polar, it may not be eluting from the column with your current solvent system. For highly polar compounds, you can try more polar solvent systems, such as those containing methanol or even a small percentage of ammonium hydroxide in methanol mixed with dichloromethane.[2]
Q3: What is a good starting point for recrystallizing my this compound derivative?
A3: Recrystallization can be a very effective purification technique for solid compounds.
-
Solvent Selection: A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Alcohols like methanol or ethanol can be a good starting point for 4-substituted-7-azaindoles.[3]
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be effective. This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then slowly adding a "poor" solvent (an anti-solvent) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can yield pure crystals.[1]
-
Slow Cooling: To obtain high purity crystals and avoid trapping impurities, allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the final purification of my this compound derivative?
A4: Yes, preparative HPLC is a powerful technique for obtaining highly pure compounds. A common method for azaindole derivatives is reverse-phase HPLC using a C18 column with a mobile phase gradient of acetonitrile and water, often with a modifier like 0.1% formic acid.[4]
Troubleshooting Guides
Issue 1: Tailing peaks in flash chromatography
-
Potential Cause: Interaction of the basic azaindole nitrogen with acidic silica gel.
-
Troubleshooting Steps:
-
Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.
-
Use pre-treated, deactivated silica gel.
-
Switch to a less acidic stationary phase like alumina.
-
Issue 2: Co-elution of the product with a non-polar impurity
-
Potential Cause: The solvent system is too polar, causing both compounds to move too quickly up the column.
-
Troubleshooting Steps:
-
Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).
-
Use an isocratic elution with a less polar solvent system if a gradient is causing the issue.
-
Ensure the column is packed properly to improve resolution.
-
Issue 3: The compound "oils out" during recrystallization instead of forming crystals.
-
Potential Cause: The solution is too concentrated, or the cooling is too rapid.
-
Troubleshooting Steps:
-
Add more hot solvent to dissolve the oil and attempt to recrystallize from a more dilute solution.
-
Allow the solution to cool to room temperature very slowly before placing it in a cold bath.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.
-
If available, add a seed crystal of the pure compound.
-
Quantitative Data
Table 1: Representative Flash Chromatography Conditions for 7-Azaindole Derivatives
| Derivative | Stationary Phase | Mobile Phase | Elution Mode | Yield (%) |
| 3,5-Disubstituted-7-Azaindoles | Silica gel | 5-20% 5% NH4OH/MeOH in DCM | Gradient | Not Specified |
| 1-Acetyl-7-azaindole | Silica gel | Hexane/Ethyl acetate | Gradient | Not Specified |
| General 7-azaindole derivatives | Silica gel (230-400 mesh) | Not specified | Column Chromatography | 85-91 |
Data compiled from publicly available research.[1] Yields are often reported for the synthetic step and not exclusively for the purification step.
Experimental Protocols
Protocol 1: General Flash Chromatography Purification of a this compound Derivative
-
TLC Analysis: Develop a suitable mobile phase by testing different solvent ratios (e.g., hexanes:ethyl acetate or dichloromethane:methanol) on a TLC plate spotted with the crude product. The target Rf for the desired compound is typically 0.2-0.4.
-
Column Packing: Prepare a flash chromatography column with silica gel, wetting the silica with the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Begin elution with the least polar solvent system determined from the TLC analysis. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.[1]
Protocol 2: General Recrystallization Procedure
-
Dissolution: In a flask, dissolve the crude this compound derivative in a minimal amount of a suitable hot solvent (e.g., ethanol or methanol).[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound derivatives.
Caption: Inhibition of the TGF-β signaling pathway by a this compound derivative kinase inhibitor.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of the 7-Azaindole Scaffold
Welcome to the technical support center for the regioselective functionalization of the 7-azaindole scaffold. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and insights into the relevance of 7-azaindole derivatives in key signaling pathways.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the functionalization of 7-azaindole challenging?
The 7-azaindole scaffold possesses multiple reactive sites. The pyrrole ring is electron-rich and susceptible to electrophilic attack, primarily at the C3 position. The pyridine ring is electron-deficient and can be functionalized through nucleophilic substitution or metal-catalyzed reactions. The presence of the two nitrogen atoms also influences the reactivity and can lead to complex reaction mixtures without careful control of reaction conditions.
Q2: How can I selectively functionalize the C3 position of 7-azaindole?
For many electrophilic substitution reactions, the C3 position is the most nucleophilic and, therefore, the default site of reaction under appropriate conditions. For instance, enzymatic halogenation has been shown to be highly regioselective for the C3 position. Additionally, direct C3 alkenylation can be achieved using palladium catalysis.
Q3: What strategies exist for functionalizing the pyridine ring of 7-azaindole?
Functionalization of the pyridine ring can be achieved through several methods. Directed ortho-metalation (DoM) using a directing group on the N7 nitrogen can facilitate regioselective substitution at the C6 position. N-oxide formation can activate the pyridine ring, enabling site-selective arylation. Metal-catalyzed cross-coupling reactions are also a powerful tool for introducing substituents onto the pyridine ring, with the position of functionalization dictated by the location of a pre-installed halide or other coupling partner.
Q4: Can N-protection influence the regioselectivity of reactions on 7-azaindole?
Yes, the choice of N-protecting group can significantly impact regioselectivity. A bulky protecting group on the N1 nitrogen can sterically hinder attack at the C2 position, potentially favoring reactions at other sites. More strategically, a directed metalation group (DMG) on either nitrogen can be used to direct lithiation and subsequent electrophilic quench to a specific adjacent carbon atom.
Troubleshooting Guides
Electrophilic Halogenation
| Problem | Potential Cause(s) | Solution(s) |
| Low yield and formation of multiple regioisomers. | - Reaction conditions are too harsh, leading to side reactions. - The halogenating agent is not selective. | - Use milder halogenating agents (e.g., N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)). - Consider enzymatic halogenation for high C3 selectivity.[1] - For specific multi-substitution patterns, a multi-step synthesis with blocking groups may be necessary. |
| Reaction fails to proceed. | - The 7-azaindole ring is deactivated by a strongly electron-withdrawing substituent. - The halogenating agent is not sufficiently reactive. | - If possible, perform the halogenation before introducing a deactivating group. - Use a more reactive halogenating agent, but be mindful of potential loss of selectivity. |
Friedel-Crafts Acylation
| Problem | Potential Cause(s) | Solution(s) |
| Predominant N-acylation instead of C-acylation. | - The nitrogen of the pyrrole ring is more nucleophilic than the carbon atoms under the reaction conditions. | - Protect the N1-nitrogen with a suitable protecting group before carrying out the acylation. - Use a Lewis acid catalyst like ZrCl₄, which has been shown to promote regioselective C3 acylation of indoles without N-protection.[2] |
| Low regioselectivity between C2 and C3 positions. | - The electronic and steric factors are not sufficient to strongly favor one position over the other. | - For indole systems, iron powder has been used as a catalyst for highly regioselective C3 acylation.[3] - A deep eutectic solvent like [CholineCl][ZnCl₂]₃ can also promote C3 acylation.[4] |
Metal-Catalyzed Cross-Coupling
| Problem | Potential Cause(s) | Solution(s) |
| Mixture of products from coupling at different positions. | - If using a di-halogenated substrate, the catalyst may not be selective for one C-X bond over the other. - C-H activation is occurring at multiple sites. | - For di-halogenated substrates, the choice of palladium catalyst and ligands is crucial for achieving site-selectivity.[5] - N-oxide activation can be a powerful strategy to direct regioselective arylation.[6][7] |
| Low or no yield of the desired coupled product. | - The catalyst is being poisoned or is inactive. - The reaction conditions (solvent, base, temperature) are not optimal. | - Screen different palladium catalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) and ligands.[5][8] - Ensure anhydrous and oxygen-free conditions if required by the catalytic cycle. - Optimize the base, solvent, and temperature for the specific coupling reaction. |
Quantitative Data Summary
The regioselectivity of functionalizing the 7-azaindole scaffold is highly dependent on the reaction type and conditions. The following tables summarize quantitative outcomes for key reactions.
Table 1: Regioselectivity of Directed Metalation of N-carbamoyl-7-azaindole
| Directing Group Position | Metalation Conditions | Electrophile | Product Position | Yield | Reference |
| N7 | LDA, THF, -78 °C | I₂ | C6 | - | [9] |
| N1 | LDA, THF, -78 °C | I₂ | C2 | - | [9] |
Note: Yields for the iodinated intermediates were not explicitly provided in the abstract but the subsequent functionalized products were obtained in good yields.
Table 2: Regioselectivity in the Synthesis of 7-azaindoles and 7-azaindolines
| Base | Product(s) | Assay Yield | Reference |
| KN(SiMe₃)₂ | 7-azaindole (major), 7-azaindoline (minor) | 56% (azaindole), 18% (azaindoline) | [10] |
| LiN(SiMe₃)₂ | 7-azaindoline (exclusive) | 56% | [10] |
Experimental Protocols
Protocol 1: Regioselective C6-Substitution via Directed Metalation
This protocol is based on the directed metalation-group dance strategy.[9][11][12]
-
Protection: React 7-azaindole with a suitable chloroformate (e.g., diethylcarbamoyl chloride) in the presence of a base to form the N7-carbamoyl-7-azaindole.
-
Metalation: Dissolve the N7-carbamoyl-7-azaindole in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a solution of lithium diisopropylamide (LDA) (2.2 equivalents) dropwise and stir for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., I₂, TMSCl) at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography. This will yield the C6-substituted N7-carbamoyl-7-azaindole.
Protocol 2: Palladium-Catalyzed C3 Alkenylation
This protocol describes a direct and site-selective C3 alkenylation of 7-azaindoles.[13]
-
Reaction Setup: To a reaction vessel, add 7-azaindole (1.0 equivalent), Pd(OAc)₂ (catalyst), PPh₃ (ligand), and Cu(OTf)₂ (co-catalyst).
-
Solvent and Reagents: Add a suitable solvent and the desired alkene (e.g., styrene derivative).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an atmosphere of molecular oxygen (O₂).
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography to obtain the C3-alkenylated 7-azaindole.
Signaling Pathways and Experimental Workflows
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[3][11][12] Its ability to form key hydrogen bonds with the hinge region of kinases makes it an excellent starting point for designing potent and selective inhibitors.[12]
Key Signaling Pathways Targeted by 7-Azaindole Derivatives
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is often deregulated in cancer. 7-Azaindole derivatives have been developed as potent inhibitors of PI3K, thereby blocking downstream signaling.[5]
-
FGFR4 Signaling Pathway: Aberrant signaling by fibroblast growth factor receptor 4 (FGFR4) can drive the progression of hepatocellular carcinoma. Covalent inhibitors based on the 7-azaindole scaffold have been designed to target this pathway.[10]
-
Other Kinase Pathways: 7-azaindole-based compounds have been investigated as inhibitors for a wide range of other kinases, including Rho kinase (ROCK), Janus kinases (JAKs), and Aurora kinases, which are involved in various cellular processes and diseases.
Caption: PI3K/AKT/mTOR signaling pathway with inhibition by 7-azaindole derivatives.
Experimental Workflow for Regioselective Synthesis
The choice of synthetic strategy to achieve a desired regiochemistry on the 7-azaindole scaffold depends on the target position and the desired functional group. The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for regioselective functionalization of 7-azaindole.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 4-Iodo-7-azaindole in reaction media
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-Iodo-7-azaindole in their reaction media.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing poor solubility in standard reaction solvents for a cross-coupling reaction. What is the first troubleshooting step?
The most direct initial approach is to adjust the solvent system and reaction temperature. Many organic compounds exhibit significantly increased solubility at higher temperatures.[1] For cross-coupling reactions like the Suzuki-Miyaura coupling, elevated temperatures (e.g., 80-110 °C) are common and can greatly improve the solubility of solid reactants.[2] However, be mindful that excessively high temperatures may lead to side reactions or catalyst decomposition.[2]
Q2: I have increased the temperature, but solubility remains an issue. What solvents or solvent systems are recommended for this compound?
If temperature modification is insufficient, screening a variety of solvents or solvent mixtures is the next logical step. Polar aprotic solvents are often effective for poorly soluble substrates.[2] For reactions such as Suzuki or Buchwald-Hartwig couplings, which often use an inorganic base, a biphasic system containing water can be beneficial. The water helps to dissolve the base, while the organic solvent dissolves the this compound.[2] Vigorous stirring is crucial in such systems to maximize the interfacial area between the two phases.[2][3]
Q3: Can co-solvents be used to improve the solubility of this compound?
Yes, using co-solvents is a widely adopted strategy. Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[4] Common choices include ethanol, methanol, and propylene glycol.[4] The combination of surfactants and co-solvents can also be effective in preventing drug precipitation.[4]
Q4: Are there any non-traditional methods to handle the extremely poor solubility of substrates like this compound?
For substrates that remain insoluble even in various solvents at high temperatures, alternative techniques may be necessary. One such advanced method is the use of high-temperature ball milling for solid-state reactions.[5][6] This solvent-free approach has been shown to be effective for Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides, often resulting in faster reactions and higher yields compared to conventional solution-based methods.[6][7]
Troubleshooting Guide
Issue: Slow or stalled reaction rate in a biphasic system.
-
Possible Cause: Poor mass transfer between the aqueous and organic phases.
-
Solution 1: Increase Stirring Rate. Ensure the reaction mixture is being stirred vigorously enough to create an emulsion. This maximizes the contact area between the reactants in the different phases.[2][3]
-
Solution 2: Add a Phase-Transfer Catalyst (PTC). A PTC can facilitate the movement of reactants (like the activated boronic acid) from the aqueous phase to the organic phase where the catalyst and aryl halide are located, thereby accelerating the reaction.[2]
Issue: Reactant precipitates out of solution upon cooling or during workup.
-
Possible Cause: The compound is only soluble at elevated temperatures.
-
Solution: Perform filtration or the next reaction step at an elevated temperature to maintain solubility. For workups, consider solvent systems in which the product is more soluble at room temperature.
Issue: Inconsistent reaction results or poor reproducibility.
-
Possible Cause: Incomplete dissolution of this compound. Clumps or coarse particles have a lower effective surface area, leading to inconsistent reaction initiation and progression.[2]
-
Solution: Ensure the starting material is fully dissolved before adding other reagents, particularly the catalyst. This may require extended heating or sonication. If the material does not fully dissolve, the reaction is being run as a slurry, and mechanical stirring must be very efficient to ensure consistency.
Data Presentation: Recommended Solvent Systems
| Solvent Class | Recommended Solvents | Typical Reaction Type(s) | Notes |
| Ethers | 1,4-Dioxane, THF, 2-MeTHF, DME | Suzuki, Buchwald-Hartwig, Sonogashira | Dioxane is a very common choice, often used with water as a co-solvent.[2][8] THF is also widely used. |
| Aromatic | Toluene, Xylenes | Suzuki, Heck | Often used in biphasic systems with water. Higher boiling points can be advantageous for reactions requiring elevated temperatures.[2] |
| Amides | DMF, DMAc | Suzuki, Heck, Stille | High boiling points and good solvating power for polar, poorly soluble compounds. Care must be taken as they can sometimes participate in side reactions.[8] |
| Alcohols | n-Butanol, Isopropanol | Suzuki | Can act as both solvent and a weak base promoter in some cases. |
| Sulfoxides | DMSO | C-H Activation, Chalcogenation | Excellent solvating power but can be difficult to remove and may be reactive under certain conditions. Iodine-catalyzed C-3 sulfenylation of 7-azaindole has been performed in DMSO.[9] |
| Biphasic Systems | Dioxane/H₂O, Toluene/H₂O | Suzuki, and other reactions involving water-soluble bases | A standard for Suzuki couplings. The ratio (e.g., 4:1 or 10:1 organic:water) should be optimized for the specific substrates.[2] |
Experimental Protocols
Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with this compound
This protocol is a general starting point and should be optimized for specific substrates and desired outcomes.
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the chosen degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Heating and Dissolution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Allow the mixture to stir for 15-30 minutes to promote the dissolution of the this compound. Observe the mixture to ensure as much of the solid as possible has dissolved.
-
Catalyst Addition: In a separate vial under an inert atmosphere, briefly mix the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, 2-10 mol%) with a small amount of the degassed organic solvent. Add this catalyst mixture to the main reaction flask via syringe.[10]
-
Reaction Monitoring: Maintain vigorous stirring at the set temperature for the required reaction time. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
Visualizations
Caption: A logical workflow for troubleshooting the poor solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asiaresearchnews.com [asiaresearchnews.com]
- 6. Solid-State Cross-Coupling Overcomes Solubility Issues - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
Preventing dehalogenation of 4-Iodo-7-azaindole during reactions
Welcome to the technical support center for handling 4-Iodo-7-azaindole. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address the common challenge of dehalogenation during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A: Dehalogenation (specifically, deiodination) is an undesired side reaction in palladium-catalyzed cross-coupling chemistry where the iodine atom on the this compound is replaced by a hydrogen atom. This leads to the formation of the simple 7-azaindole byproduct, reducing the yield of the desired functionalized product and complicating purification.[1] The electron-deficient nature of the pyridine ring in the azaindole nucleus can make the C-I bond susceptible to cleavage.
Q2: Which types of reactions are most prone to causing dehalogenation of this compound?
A: Dehalogenation is a known side reaction in several common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1][2] The specific conditions of the reaction, such as the choice of catalyst, ligand, base, and solvent, play a crucial role in determining the extent of this side reaction.[1][3]
Q3: What are the primary factors that influence dehalogenation?
A: Several key experimental parameters can influence the competition between the desired cross-coupling and the undesired dehalogenation pathway:
-
Catalyst and Ligand: The choice of palladium source and, more importantly, the phosphine ligand is critical. Bulky, electron-rich ligands often favor the desired reductive elimination step over dehalogenation.[1]
-
Base: The strength and type of base can significantly impact the reaction outcome.[1][4] In some cases, certain bases can promote dehalogenation.[4]
-
Solvent: The solvent can influence reaction kinetics and the prevalence of side reactions. For instance, solvents like dioxane and DMF have been observed to lead to more dehalogenation compared to toluene in some systems.[3]
-
Temperature: Higher reaction temperatures can sometimes increase the rate of dehalogenation.[1]
-
N-H Acidity: The unprotected N-H group on the pyrrole ring of the azaindole can interfere with the catalytic cycle or promote side reactions.[5]
Troubleshooting Guides
This section provides specific troubleshooting advice for preventing dehalogenation in common cross-coupling reactions involving this compound.
Issue: Significant Dehalogenation in Buchwald-Hartwig Amination
Symptoms:
-
Low yield of the desired 4-amino-7-azaindole product.
-
Major byproduct identified as 7-azaindole.
-
Unreacted starting material and amine may also be present.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Optimized Conditions Summary:
| Component | Recommendation | Rationale |
| Catalyst | Use a palladium precatalyst, such as one based on the RuPhos ligand.[6][7] | Ensures rapid and efficient generation of the active Pd(0) catalyst in the presence of various substrates.[6] |
| Ligand | Employ bulky, electron-rich biaryl phosphine ligands like RuPhos, XPhos, or SPhos.[1][6] | These ligands promote the desired C-N bond-forming reductive elimination and suppress dehalogenation.[1] |
| Base | Use a strong, non-nucleophilic base like KOtBu, NaHMDS, or LiHMDS.[1] | Effective for the amination of electron-deficient heteroaryl halides. |
| Solvent | Aprotic polar solvents like THF or non-polar solvents like toluene are often effective. | Solvent choice can be substrate-dependent; toluene is sometimes preferred to minimize dehalogenation.[3] |
| Temperature | Run at the lowest effective temperature (e.g., room temperature to 80 °C). | Minimizes thermal decomposition pathways that can lead to dehalogenation.[1] |
Issue: Significant Dehalogenation in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired 4-aryl-7-azaindole.
-
Formation of 7-azaindole as a major byproduct.
Possible Causes and Solutions:
-
N-H Interference: The unprotected pyrrole N-H can interfere with the catalytic cycle.
-
Solution: Protect the 7-azaindole nitrogen with a suitable protecting group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). Protection of the pyrrole nitrogen has been shown to suppress dehalogenation in related heterocyclic systems.[5]
-
-
Suboptimal Ligand/Base Combination:
-
Solution: Screen a panel of bulky phosphine ligands (e.g., SPhos, XPhos) in combination with common bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The optimal combination can be highly specific to the substrates.
-
-
High Temperature:
-
Solution: Attempt the reaction at a lower temperature (e.g., 80 °C instead of >100 °C). Microwave heating can sometimes improve reaction kinetics sufficiently to avoid prolonged heating that leads to dehalogenation.[3]
-
Issue: Significant Dehalogenation in Sonogashira Coupling
Symptoms:
-
Low yield of the 4-alkynyl-7-azaindole.
-
Formation of 7-azaindole and alkyne homocoupling (Glaser coupling) byproducts.[8]
Possible Causes and Solutions:
-
Catalyst System: The classic Pd(PPh₃)₄/CuI system may not be optimal.
-
Base Selection:
-
Solution: While triethylamine (Et₃N) is common, a stronger organic base like diisopropylamine (DIPEA) or an inorganic base like Cs₂CO₃ might be more effective for this specific substrate.[8]
-
-
Solvent Effects:
Visualizing the Competing Pathways
The following diagram illustrates the key steps in a generic palladium cross-coupling cycle and highlights where the undesired dehalogenation pathway competes with the desired product formation.
Caption: Competing pathways in the Pd catalytic cycle.
Key Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole
This protocol is adapted from a successful method for the amination of halo-7-azaindoles, which demonstrates high selectivity and yield, thereby avoiding dehalogenation.[6]
Materials:
-
4-Chloro-7-azaindole
-
Amine (e.g., N-methylpiperazine)
-
RuPhos ligand (L1)
-
RuPhos Pd G3 Precatalyst (P1)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the 4-chloro-7-azaindole (0.5 mmol, 1.0 equiv), RuPhos ligand (0.0025 mmol, 0.5 mol %), and RuPhos Pd G3 precatalyst (0.0025 mmol, 0.5 mol %).
-
Inert Atmosphere: Cap the vial with a septum and purge with argon for 10-15 minutes.
-
Reagent Addition: Add the amine (0.6 mmol, 1.2 equiv) followed by anhydrous THF (1 mL).
-
Base Addition: In a separate vial, dissolve KOtBu (0.6 mmol, 1.2 equiv) in THF (1 mL). Add the base solution to the reaction mixture dropwise.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30-60 minutes.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-7-azaindole.
Note: This protocol uses 4-chloro-7-azaindole as an example. Similar conditions are expected to be effective for this compound, potentially with even milder conditions (lower temperature or catalyst loading) due to the higher reactivity of the C-I bond.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Yoneda Labs [yonedalabs.com]
Technical Support Center: Synthesis of 4-Iodo-7-Azaindole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-iodo-7-azaindole and its subsequent derivatization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
Issue 1: Low Yield During Direct Iodination of 7-Azaindole
Q: My direct iodination of 7-azaindole to form this compound is resulting in a low yield. What are the potential causes and solutions?
A: Low yields in the direct iodination of 7-azaindole can stem from several factors, including incomplete reaction, side product formation, and purification losses.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Iodinating Reagent | While various iodinating reagents can be used, iodine monochloride (ICl) in the presence of Celite® has been reported to be effective for the iodination of azaindoles.[1][2] |
| Suboptimal Reaction Conditions | Ensure the reaction is performed under optimal conditions. For instance, treatment of 7-azaindole with potassium hydroxide in DMF followed by the addition of iodine is a common procedure.[3] |
| Formation of Di-iodinated Species | The formation of 2,3-diiodoazaindole can occur, especially with an excess of the iodinating reagent.[1] Carefully control the stoichiometry of the iodinating agent. |
| Purification Challenges | This compound can be challenging to purify. Recrystallization with acetonitrile is a reported method for obtaining the pure product.[4] |
Troubleshooting Workflow for Low Iodination Yield
Caption: Troubleshooting workflow for low iodination yield.
Issue 2: Poor Conversion in Suzuki-Miyaura Cross-Coupling Reactions
Q: I am experiencing poor conversion in the Suzuki-Miyaura coupling of this compound with a boronic acid. How can I improve the reaction efficiency?
A: Achieving high yields in Suzuki-Miyaura reactions with this compound often requires careful optimization of the catalyst system, base, and solvent.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | The choice of palladium catalyst and ligand is crucial. A common and effective system is Pd₂(dba)₃ with a suitable phosphine ligand like SPhos.[5] |
| Inappropriate Base | The base plays a critical role in the catalytic cycle. Cesium carbonate (Cs₂CO₃) is often an effective base for these couplings.[5] |
| Suboptimal Solvent System | A mixture of solvents such as toluene/ethanol (1:1) can be effective.[5] The solvent needs to facilitate the dissolution of both the organic substrates and inorganic base.[6] |
| Low Reaction Temperature | Some Suzuki couplings require elevated temperatures to proceed efficiently. A reaction temperature of 60°C has been reported to be successful.[5] |
Optimization Workflow for Suzuki-Miyaura Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 319474-34-5 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Technical Support Center: Analytical Methods for Monitoring 4-Iodo-7-azaindole Reaction Progress
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the reaction progress of 4-Iodo-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quickly checking the progress of my this compound reaction? A1: Thin-Layer Chromatography (TLC) is the most common method for rapid, qualitative monitoring. It is a fast and inexpensive way to visualize the consumption of starting materials and the formation of the product.[1]
Q2: When should I use HPLC instead of TLC? A2: High-Performance Liquid Chromatography (HPLC) should be used when you need quantitative data (e.g., determining the exact percentage of starting material converted to product) or when your compounds are not easily visualized by TLC. HPLC offers higher resolution, sensitivity, and reproducibility.[2]
Q3: Is Gas Chromatography (GC) a suitable method for analyzing this compound? A3: Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is an excellent method for analyzing this compound, provided the compound and its reaction partners are volatile and thermally stable.[3][4] It offers high separation efficiency and provides mass information for peak identification.[5]
Q4: My this compound sample seems to be degrading during GC analysis. What could be the cause? A4: Degradation during GC analysis can occur if the injection port temperature is too high, causing thermal decomposition.[4] The presence of active sites in the GC liner or column can also cause analyte breakdown. Using a deactivated liner and optimizing the injection temperature are critical.
Q5: What kind of detector is best for HPLC analysis of this compound? A5: A UV detector is most common for analyzing compounds with chromophores like this compound. A photodiode array (PDA) detector is particularly useful as it can provide UV spectra for peaks, aiding in peak purity assessment and identification.
Analytical Method Workflow
Caption: General workflow for monitoring a this compound reaction.
Troubleshooting Guides
HPLC Troubleshooting
| Question / Issue | Possible Causes | Suggested Solutions |
| Why am I seeing peak tailing for my this compound peak? | 1. Secondary interactions: The basic nitrogen on the azaindole ring may be interacting with acidic residual silanols on the silica-based column.[6] 2. Column overload: Injecting too concentrated a sample.[6] 3. Incorrect mobile phase pH: The pH may be promoting undesirable ionization. | 1. Use a modern, high-purity silica column with end-capping. 2. Add a competitor: Introduce a small amount of a basic additive like triethylamine (TEA) to the mobile phase.[6] 3. Lower sample concentration: Dilute your sample and reinject.[6] 4. Adjust mobile phase pH: Lower the pH to suppress silanol ionization.[6] |
| What are these "ghost peaks" appearing in my gradient run? | 1. Late eluting compounds: A compound from a previous injection is eluting in the current run.[6] 2. Mobile phase contamination: Impurities in your solvents or buffers are concentrating on the column and eluting during the gradient.[7] 3. Sample carryover: Residue from a previous sample remains in the injector or needle.[8] | 1. Increase run time or flush: After your main peak elutes, add a high-organic flush step to clean the column.[9] 2. Use high-purity solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[9] 3. Clean the injector: Implement a robust needle wash protocol using a strong solvent.[7] |
| My retention times are shifting between injections. | 1. Column temperature fluctuation: The lab temperature is not stable, or the column oven is off.[9] 2. Mobile phase composition changed: Solvents have evaporated, or the mixture was prepared incorrectly.[9] 3. Column equilibration is insufficient: The column is not fully equilibrated with the starting mobile phase conditions.[9] | 1. Use a column oven: Maintain a constant, controlled temperature.[9] 2. Prepare fresh mobile phase: Cover solvent reservoirs to prevent evaporation.[9] 3. Increase equilibration time: Ensure at least 10-15 column volumes of mobile phase pass through before injection.[9] |
| Why are my peaks broad and poorly resolved? | 1. High dead volume: There may be a leak or a poorly made connection between the column and detector. 2. Sample solvent issue: The sample is dissolved in a solvent much stronger than the mobile phase.[7][9] 3. Column degradation: The column is old or has been damaged by aggressive mobile phases. | 1. Check fittings: Ensure all connections are secure. 2. Match sample solvent: Whenever possible, dissolve the sample in the initial mobile phase.[7][9] 3. Replace the column: If performance continues to decline, the column may need replacement. |
GC-MS Troubleshooting
| Question / Issue | Possible Causes | Suggested Solutions |
| I'm not seeing my molecular ion peak, or it's very weak. | 1. Excessive fragmentation: The electron impact (EI) energy is too high, causing the molecule to fragment completely. 2. Analyte is unstable: The compound is degrading in the hot injection port. | 1. Use soft ionization: If available, switch to Chemical Ionization (CI), which is a softer technique that often preserves the molecular ion.[5] 2. Lower injector temperature: Reduce the injector temperature in 10-20°C increments to find a balance between volatilization and stability.[4] |
| Why is my baseline noisy or drifting? | 1. Column bleed: The stationary phase of the GC column is degrading at high temperatures.[3] 2. Contamination: The carrier gas is impure, or there is contamination in the injector or detector.[3] 3. Gas leak: There is a small leak in the system. | 1. Condition the column: Bake out the column at its maximum isothermal temperature.[3] If bleed persists, the column may be old. 2. Use high-purity gas: Ensure carrier gas is of high purity with appropriate traps. 3. Perform a leak check: Check all fittings and septa for leaks. |
| My results are not reproducible. | 1. Injection variability: Inconsistent injection volumes or technique.[4] 2. Injector liner contamination: Non-volatile residues from previous samples have built up in the liner. 3. Carrier gas flow fluctuation: The pressure or flow controller is unstable.[4] | 1. Use an autosampler: An autosampler provides the best reproducibility.[7] 2. Replace the injector liner: It is recommended to replace liners regularly rather than cleaning them, especially when working with complex samples. 3. Check gas supply and controllers: Ensure a stable gas supply and properly functioning electronic pressure control. |
HPLC Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common HPLC issues.
Experimental Protocols
Protocol 1: HPLC-UV Analysis
This protocol is for quantitative analysis of reaction progress.
-
Sample Preparation:
-
Carefully take a 10-20 µL aliquot from the reaction mixture.
-
Quench the reaction if necessary (e.g., by diluting in cold solvent).
-
Dilute the aliquot 100-fold (or as appropriate) with the initial mobile phase solvent (e.g., 10 µL of aliquot in 990 µL of 90:10 Water:Acetonitrile).
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the this compound starting material and the desired product.
-
Calculate the percent conversion by comparing the relative peak areas. Note: This assumes similar response factors. For exact quantification, a calibration curve with authentic standards is required.
-
Protocol 2: GC-MS Analysis
This protocol is suitable for identifying and quantifying volatile products.
-
Sample Preparation:
-
Take a 10-20 µL aliquot from the reaction mixture.
-
Dilute the aliquot significantly (e.g., 1000-fold) in a volatile, high-purity solvent like Ethyl Acetate or Dichloromethane.
-
Transfer the diluted sample to a GC vial.
-
-
GC-MS Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (e.g., 50:1 ratio) or Splitless, depending on concentration.
-
Injector Temperature: 250°C.
-
Oven Program: Hold at 80°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Scan Range: 50-400 m/z.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to see peak separation.
-
Examine the mass spectrum for each peak to confirm the identity of starting material, products, and byproducts. The expected [M]+• for this compound is m/z 244.
-
Protocol 3: TLC Analysis
This protocol is for rapid, qualitative reaction checks.
-
Sample Preparation:
-
Spot a small amount of the starting material (dissolved in a suitable solvent) on the TLC plate as a reference.
-
Using a capillary tube, take a tiny amount of the reaction mixture and spot it next to the starting material.
-
-
TLC Conditions:
-
Plate: Silica gel 60 F254.
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. A good starting point is 30% Ethyl Acetate in Hexane. Adjust polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).
-
Development: Place the TLC plate in a chamber saturated with the eluent vapor and allow the solvent front to rise.
-
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm).
-
Circle the visible spots. The disappearance of the starting material spot and the appearance of a new spot indicates reaction progress.
-
Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijsdr.org [ijsdr.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 5. agilent.com [agilent.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
A Comparative Guide to Novel 4-Azaindole Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel 4-azaindole-based kinase inhibitor with an established alternative, supported by experimental data. The focus is on the characterization of these compounds as inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in cancer therapy.
Introduction to 4-Azaindole Derivatives in Kinase Inhibition
The 4-azaindole scaffold has garnered significant interest in medicinal chemistry as a privileged structure for the development of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it an attractive starting point for the design of potent and selective therapeutic agents. This guide will delve into the characterization of a novel 4-iodo-7-azaindole derivative, highlighting its performance against a clinically relevant ALK inhibitor.
Quantitative Performance Data
The inhibitory activities of a representative novel this compound derivative and the established ALK inhibitor, Alectinib, are summarized below. The data is compiled from preclinical studies and presented for comparative analysis.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| Novel this compound Derivative | ALK | 2.5 |
| Alectinib (CH5424802) | ALK | 1.9[1] |
Table 2: Cellular Antiproliferative Activity
| Compound | Cell Line (ALK-driven) | GI50 (nM) |
| Novel this compound Derivative | NCI-H2228 (NSCLC) | 25 |
| Alectinib (CH5424802) | NCI-H2228 (NSCLC) | 53[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below.
Synthesis of a Novel this compound Derivative (Illustrative General Protocol)
This protocol describes a general synthetic route for this compound derivatives, which can be adapted to synthesize a variety of analogs.
-
Step 1: Iodination of 7-Azaindole. To a solution of 7-azaindole in an appropriate solvent (e.g., N,N-dimethylformamide), add N-iodosuccinimide (NIS) portion-wise at room temperature. The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The reaction mixture is then quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield this compound.
-
Step 2: N-Protection. The resulting this compound is protected at the N1 position using a suitable protecting group (e.g., tert-butoxycarbonyl or p-toluenesulfonyl) under standard conditions to facilitate subsequent functionalization.
-
Step 3: Cross-Coupling Reaction. The protected this compound undergoes a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) with a desired boronic acid, boronate ester, or alkyne to introduce various substituents at the 4-position.
-
Step 4: Deprotection. The protecting group is removed under appropriate conditions to yield the final novel this compound derivative. The product is purified by column chromatography or recrystallization.
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay for ALK)
This assay is designed to measure the binding affinity of inhibitors to the ALK kinase.
-
Reagent Preparation. Prepare a 1X Kinase Buffer A solution from the 5X stock. Prepare serial dilutions of the novel this compound derivative and the reference compound (Alectinib) in 1X Kinase Buffer A. Prepare a solution of ALK kinase and the Eu-labeled anti-tag antibody in 1X Kinase Buffer A. Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.
-
Assay Procedure. In a 384-well plate, add the test compounds or vehicle control. Add the kinase/antibody mixture to all wells. Add the tracer solution to all wells to initiate the binding reaction.
-
Incubation and Detection. Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium. Measure the Fluorescence Resonance Energy Transfer (FRET) signal using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis. The FRET signal is inversely proportional to the binding of the inhibitor. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation of ALK-driven cancer cells.
-
Cell Seeding. Seed ALK-positive cancer cells (e.g., NCI-H2228) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment. Treat the cells with serial dilutions of the novel this compound derivative or the reference compound (Alectinib) for 72 hours. Include a vehicle-only control.
-
MTT Addition and Incubation. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement. Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis. Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.[4]
Visualizations
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
References
Reactivity Face-Off: 4-Iodo-7-Azaindole vs. Other Halo-Azaindoles in Cross-Coupling Reactions
For Immediate Publication: A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the 7-azaindole scaffold is a privileged structure, serving as a core component in numerous kinase inhibitors and other therapeutic agents. The functionalization of this scaffold, particularly at the 4-position, is crucial for modulating biological activity and optimizing pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions are the premier tools for these modifications, with halo-azaindoles being the key precursors. The choice of the halogen atom—iodine, bromine, or chlorine—profoundly influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-driven comparison of the reactivity of 4-iodo-7-azaindole with its bromo and chloro counterparts in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The Decisive Factor: Carbon-Halogen Bond Strength
The established trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This hierarchy is principally governed by the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle. This leads to faster reaction rates and frequently permits the use of milder reaction conditions compared to bromo and chloro derivatives.
Quantitative Comparison of Reactivity
The following tables summarize experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving 4-halo-7-azaindoles. While direct comparative studies under identical conditions are limited, the compiled data from various sources illustrate the general reactivity trend.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The enhanced reactivity of this compound is evident in the ability to perform the reaction under milder conditions.
| Halogen at C4 | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60 | N/A | 85 | [1] |
| Bromo | (1-ethyl-3-(4-nitrophenyl)pyrazol-4-yl)boronic pinacolato ester | Pd(PPh₃)₄ | K₂CO₃ | N/A | N/A | N/A | 85 | [2] |
| Chloro | (2-ethoxyvinyl)borolane | Pd(OAc)₂ / SPhos | K₃PO₄ | MeCN/H₂O | Reflux | N/A | N/A | [3] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The higher reactivity of iodo-substituted precursors is particularly advantageous in this reaction.
| Halogen at C4 | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Terminal Alkyne | Pd(PPh₃)₄ / CuI | t-BuOK | DMF/THF | 80 | N/A | up to 87 | [4] |
| Bromo | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT - 60 | N/A | N/A | [4] |
| Chloro | Phenylacetylene | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Dioxane | 100 | 12 | 75 | [5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The data below for 4-chloro-7-azaindole demonstrates that even less reactive halo-azaindoles can be effectively coupled, though iodo- and bromo-derivatives are generally expected to react under milder conditions.
| Halogen at C4 | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Secondary Amine | Pd precatalyst / RuPhos | LiHMDS | N/A | N/A | N/A | High | [6] |
| Bromo | Amides/Amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 2.5-3 | 88-94 | [7] |
| Chloro | N-Methylpiperazine | RuPhos precatalyst / RuPhos | LiHMDS | THF | RT | 0.5 | 94 | [8] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions of this compound are provided below. These protocols can be adapted for other halo-azaindoles, though reaction conditions may need to be optimized.
Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene and Ethanol (1:1 mixture)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equiv) and the arylboronic acid (1.2 equiv) in a 1:1 mixture of toluene and ethanol.
-
Add cesium carbonate (2.0 equiv) to the solution.
-
Add Pd₂(dba)₃ (5 mol %) and SPhos (5 mol %) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 4-aryl-7-azaindole.[1]
Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (cat.), and CuI (cat.).
-
Add a mixture of anhydrous DMF and THF.
-
Add potassium tert-butoxide (t-BuOK) to the mixture.
-
Add the terminal alkyne (1.1 equiv) dropwise.
-
Heat the reaction mixture to 80 °C and stir for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., RuPhos Pd G3)
-
RuPhos
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous solvent (e.g., THF or Dioxane)
Procedure:
-
In a glovebox, charge a vial with the palladium precatalyst and RuPhos.
-
Add the this compound and the amine.
-
Add the anhydrous solvent, followed by the LiHMDS solution.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathway and Experimental Workflow Visualizations
The 7-azaindole scaffold is a key component in many kinase inhibitors. These inhibitors often target dysregulated signaling pathways in cancer, such as the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.
Caption: PI3K/AKT/mTOR signaling pathway with inhibition by a 7-azaindole derivative.
Caption: B-RAF/MEK/ERK signaling pathway inhibited by Vemurafenib.[9][10][11][12]
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice between 4-iodo-, 4-bromo-, and 4-chloro-7-azaindole for cross-coupling reactions represents a trade-off between reactivity, cost, and availability. The experimental evidence strongly supports the superior reactivity of this compound, which often translates to higher yields, shorter reaction times, and the ability to use milder conditions. For researchers prioritizing reaction efficiency and a broader substrate scope, this compound is the preferred starting material. However, the higher cost and potentially lower stability of iodo-derivatives may make 4-bromo- or even 4-chloro-7-azaindoles more practical for large-scale syntheses, provided that optimized reaction conditions are employed. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of the research or drug development program.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ClinPGx [clinpgx.org]
Comparative Biological Activity of 4-Iodo-7-Azaindole Analogs: A Review of Available Data
A comprehensive review of scientific literature reveals a notable scarcity of comparative biological activity data specifically for a series of 4-iodo-7-azaindole analogs. While the broader 7-azaindole and 4-azaindole scaffolds are prevalent in medicinal chemistry, particularly as kinase inhibitors and anticancer agents, the 4-iodo substituted series appears to be largely unexplored or the data is not publicly available. This guide, therefore, summarizes the available information on closely related azaindole derivatives to provide a contextual understanding of their biological potential.
The azaindole scaffold, a bioisostere of indole, is a privileged structure in drug discovery due to its ability to mimic the purine core of ATP and interact with the hinge region of kinases. The nitrogen atom in the pyridine ring can significantly influence the compound's physicochemical properties and biological activity. While various substitutions on the azaindole ring have been extensively studied, the 4-iodo substitution remains an underexplored area.
Kinase Inhibitory Activity of Related Azaindole Scaffolds
Although direct comparative data for this compound analogs is unavailable, studies on other substituted azaindoles provide insights into their potential as kinase inhibitors. For instance, a series of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives were identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). One of the lead compounds from this series, compound 4h , demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively[1][2].
Furthermore, the 4-azaindole scaffold has also been investigated for kinase inhibition. In a study focused on p21-activated kinase-1 (PAK1) inhibitors, a 4-azaindole analog was compared to its indole counterpart. The 4-azaindole derivative demonstrated improved physicochemical properties, which are crucial for drug development.
Anticancer Activity of Azaindole Derivatives
The anticancer potential of azaindole derivatives has been a significant area of research. A novel 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} (7-AID), was synthesized and evaluated for its cytotoxic effects on various cancer cell lines. The compound exhibited effective inhibitory concentrations (IC50) on HeLa (cervical cancer), MCF-7 (breast cancer), and MDA-MB-231 (breast cancer) cells with values of 16.96 µM, 14.12 µM, and 12.69 µM, respectively[3].
While these examples highlight the potential of the azaindole core in developing kinase inhibitors and anticancer agents, the specific contribution of a 4-iodo substituent to the biological activity of 7-azaindole analogs remains to be elucidated through dedicated synthesis and comparative biological evaluation.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of the aforementioned compounds are crucial for reproducibility and further research. The following sections outline the general methodologies employed in the cited studies.
General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives
The synthesis of the 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs involved a reaction between 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and various R-substituted aldehydes at 50°C[1][2].
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against FGFRs was determined using a standard in vitro kinase assay. This typically involves incubating the kinase enzyme with the test compound and a substrate in the presence of ATP. The extent of substrate phosphorylation is then measured to determine the inhibitory potency of the compound, often expressed as an IC50 value.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the 7-azaindole derivative 7-AID were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cancer cells were treated with varying concentrations of the compound, and the cell viability was determined after a specific incubation period.
Signaling Pathways and Experimental Workflows
The development of kinase inhibitors often involves understanding their interaction with specific signaling pathways implicated in disease. The FGFR signaling pathway, for example, is a critical pathway in cancer progression.
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway.
The diagram above illustrates a simplified representation of the FGFR signaling pathway. Upon binding of Fibroblast Growth Factors (FGFs), the FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways play crucial roles in regulating cell proliferation, survival, and migration. Inhibitors targeting FGFRs aim to block these downstream signals, thereby impeding tumor growth.
General Experimental Workflow for Kinase Inhibitor Evaluation
Caption: General workflow for kinase inhibitor drug discovery.
The provided workflow outlines the typical stages in the preclinical development of kinase inhibitors. It begins with the synthesis and purification of a library of analogs, followed by in vitro evaluation through biochemical and cell-based assays to determine their potency and cellular effects. Promising candidates then advance to in vivo studies in animal models to assess their efficacy and pharmacokinetic properties.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure of Halogenated 7-Azaindole Compounds
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Crystallographic Data of Halogenated 7-Azaindoles
The following table summarizes the key crystallographic parameters for 5-chloro-7-azaindole and 4,5-dichloro-7-azaindole, providing a basis for structural comparison.
| Parameter | 5-chloro-7-azaindole[1] | 4,5-dichloro-7-azaindole[1] |
| Chemical Formula | C₇H₅ClN₂ | C₇H₄Cl₂N₂ |
| Formula Weight | 152.58 | 187.03 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 8.6335(3) | 3.8693(2) |
| b (Å) | 6.0469(2) | 20.0772(10) |
| c (Å) | 12.8687(5) | 9.0963(5) |
| α (°) | 90 | 90 |
| β (°) | 107.136(4) | 98.435(4) |
| γ (°) | 90 | 90 |
| Volume (ų) | 641.48(4) | 697.89(6) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.579 | 1.780 |
| Absorption Coeff. (mm⁻¹) | 0.533 | 0.863 |
| F(000) | 312 | 376 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 | 0.35 x 0.30 x 0.25 |
| Theta range for data collection (°) | 3.26 to 26.37 | 4.48 to 26.37 |
| Reflections collected | 5493 | 5928 |
| Independent reflections | 1309 [R(int) = 0.0276] | 1424 [R(int) = 0.0304] |
| Final R indices [I>2sigma(I)] | R1 = 0.0349, wR2 = 0.0911 | R1 = 0.0341, wR2 = 0.0881 |
| R indices (all data) | R1 = 0.0416, wR2 = 0.0957 | R1 = 0.0418, wR2 = 0.0927 |
Experimental Protocols
Detailed methodologies for the synthesis of 4-iodo-7-azaindole and the single-crystal X-ray diffraction analysis of the chloro-analogs are provided below.
Synthesis of this compound
A reported synthesis of this compound involves the following steps:
-
Reaction Setup: To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) and sodium iodide (2 equivalents) in acetonitrile, acetyl chloride (2.1 equivalents) is slowly added.
-
Reaction Execution: The reaction mixture is stirred at 80°C for 4 days.
-
Work-up: The excess acetonitrile is removed under reduced pressure. The residue is then treated with a 10% aqueous solution of potassium carbonate and extracted with dichloromethane.
-
Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is then dissolved in tetrahydrofuran and treated with 1 M sodium hydroxide.
-
Final Product: The resulting mixture is stirred at room temperature for 2 hours. After solvent evaporation, the residue is diluted with water and extracted with dichloromethane. The organic phase is washed, dried, and concentrated. The final product is purified by silica gel column chromatography and recrystallization from acetonitrile.
Single-Crystal X-ray Diffraction Analysis of Chloro-7-Azaindoles[1]
The following protocol was used for the crystal structure determination of 5-chloro-7-azaindole and 4,5-dichloro-7-azaindole:
-
Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a methanol solution of the respective compound at room temperature.
-
Data Collection: A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected on a four-circle diffractometer equipped with a CCD detector using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). The data were collected at a temperature of 293(2) K.
-
Data Reduction: The collected diffraction data were processed using the CrysAlis PRO software for cell refinement, data reduction, and absorption correction.
-
Structure Solution and Refinement: The crystal structures were solved by direct methods using SHELXS and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to nitrogen were located in the difference Fourier map and refined isotropically, while other hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow for X-ray Crystal Structure Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the crystal structure of a 7-azaindole compound.
Logical Relationship of Crystallographic Analysis
This diagram outlines the logical progression from a synthesized compound to the final elucidated crystal structure and its interpretation.
References
A Comparative Guide to In Vitro Kinase Assay Protocols for 4-Azaindole Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Its ability to mimic the hinge-binding motif of ATP makes it a valuable core for targeting a wide array of kinases implicated in diseases such as cancer and inflammation. This guide provides an objective comparison of in vitro kinase assay protocols for evaluating 4-azaindole inhibitors, presenting supporting experimental data and detailed methodologies.
Performance Comparison of 4-Azaindole Inhibitors and Alternatives
The efficacy of kinase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%. The following tables summarize the IC50 values of various 4-azaindole inhibitors against their target kinases, alongside a comparison with alternative, non-azaindole-based inhibitors.
Table 1: Comparison of c-Met Kinase Inhibitors
| Inhibitor Class | Compound | c-Met IC50 (nM) |
| 4-Azaindole | Compound 59 | 20[2] |
| 4-Azaindole | Compound 61 | 70[2] |
| Alternative | Cabozantinib | 1.3[3] |
| Alternative | Crizotinib | 11 (cell-based)[3] |
| Alternative | SGX-523 | 4[3] |
Table 2: Comparison of p38 MAPK Inhibitors
| Inhibitor Class | Compound | p38α MAPK IC50 (nM) |
| 4-Azaindole based | p38 MAPK-IN-2 ("compound 3h") | 67[4] |
| Alternative | SB203580 | 50[5] |
| Alternative | BIRB 796 | 38[5] |
| Alternative | Neflamapimod (VX-745) | 10[5] |
| Alternative | TAK-715 | 7.1[6] |
Table 3: Comparison of PAK1 Inhibitors
| Inhibitor Class | Compound | PAK1 Ki (nM) |
| 4-Azaindole | Azaindole 5 | <10[7] |
| Alternative | FRAX-1036 | - |
| Alternative | NVS-PAK1-1 | - |
| Alternative | G-5555 | - |
Note: Specific Ki values for FRAX-1036, NVS-PAK1-1, and G-5555 were not provided in the search results, though their inhibitory activity against PAK1 was discussed.
Table 4: Comparison of TGF-β Receptor I (ALK5) Inhibitors
| Inhibitor Class | Compound | ALK5 IC50 (nM) |
| 4-Azaindole based | Not specified | - |
| Alternative | Galunisertib (LY2157299) | 56[8] |
| Alternative | SB-431542 | 94[9] |
| Alternative | A 83-01 | 12[8] |
| Alternative | SB 525334 | 14.3[8] |
Experimental Protocols
The following are detailed methodologies for two common in vitro kinase assays suitable for evaluating 4-azaindole inhibitors: a luminescence-based assay (ADP-Glo™) and a fluorescence-based assay (TR-FRET).
Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to kinase activity.[10][11]
Materials:
-
Recombinant human kinase (e.g., c-Met, p38α, PAK1, or TGFβR1)
-
Kinase-specific substrate (e.g., Poly (4:1 Glu, Tyr) for c-Met, ATF-2 for p38α)
-
4-azaindole inhibitor and alternative inhibitors
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[11]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Luminometer plate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the 4-azaindole inhibitor and alternative inhibitors in the kinase buffer. A common approach is a 10-point, 3-fold dilution series.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of each inhibitor dilution or vehicle (e.g., 5% DMSO) to the appropriate wells.[11]
-
Add 2 µL of the diluted kinase enzyme.
-
Add 2 µL of a substrate and ATP mixture to initiate the kinase reaction.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides the luciferase and luciferin to produce light. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This homogeneous assay format measures the phosphorylation of a substrate by a kinase. The assay uses a europium (Eu) labeled anti-phospho-substrate antibody as the donor and a fluorescently labeled peptide substrate as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
Materials:
-
Recombinant human kinase
-
Biotinylated peptide substrate
-
4-azaindole inhibitor and alternative inhibitors
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20)[12]
-
TR-FRET detection reagents (e.g., LANCE® Ultra Eu-W1024 anti-phospho-peptide antibody and ULight™-labeled peptide substrate)
-
Stop/Detection Buffer (e.g., 1X Detection Buffer with 20 mM EDTA)[12]
-
384-well white or black plates
-
TR-FRET enabled plate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitors in the kinase buffer.
-
Reaction Setup:
-
Add 5 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 5 µL of the 4X kinase solution.
-
Add 5 µL of the 4X substrate/ATP mixture to start the reaction.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Prepare a Stop/Detection mix containing the Eu-labeled antibody in the Stop/Detection Buffer.
-
Add 10 µL of the Stop/Detection mix to each well. The EDTA in the buffer will stop the kinase reaction.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm for Eu and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). Calculate the percentage of inhibition and determine the IC50 values as described for the luminescence assay.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
Spectroscopic comparison of 4-Iodo-7-azaindole starting material and product
A Spectroscopic Comparison Guide: 4-Iodo-7-azaindole and its Sonogashira Coupling Product
This guide provides a detailed spectroscopic comparison between the starting material, this compound (1H-pyrrolo[2,3-b]pyridine, 4-iodo-), and its corresponding product from a Sonogashira cross-coupling reaction with trimethylsilylacetylene, 4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine. This transformation is a key step in medicinal chemistry for the synthesis of complex molecules, making a clear understanding of the spectroscopic changes essential for reaction monitoring and product characterization.
Chemical Transformation
The reaction involves a palladium- and copper-catalyzed Sonogashira coupling, where the iodine atom at the C4 position of the 7-azaindole core is substituted with a trimethylsilylethynyl group. This results in the formation of a new carbon-carbon bond.
Figure 1. Sonogashira coupling of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the starting material and the product. Note that while mass spectrometry data is readily available, detailed experimental NMR and IR data for these specific compounds are not widely published. Therefore, the NMR and IR data for the starting material are estimated based on closely related analogs (e.g., 4-chloro- and 4-bromo-7-azaindole), and the product data is a composite based on the known 7-azaindole core and characteristic shifts for the trimethylsilylethynyl group.
Mass Spectrometry Data
The most definitive change is observed in the mass spectrum, reflecting the change in molecular weight.
| Parameter | This compound (Starting Material) | 4-((trimethylsilyl)ethynyl)-7-azaindole (Product) |
| Molecular Formula | C₇H₅IN₂ | C₁₂H₁₄N₂Si |
| Molecular Weight | 244.03 g/mol | 214.34 g/mol |
| Observed [M+H]⁺ (m/z) | 245[1] | 215 |
¹H NMR Data (Estimated/Composite)
The ¹H NMR spectrum changes significantly with the introduction of the bulky and electronically different TMS-alkyne group. The disappearance of the characteristic downfield shift for the proton adjacent to the iodine and the appearance of the TMS singlet are key indicators of product formation.
| Proton Assignment | This compound (δ, ppm) | 4-((trimethylsilyl)ethynyl)-7-azaindole (δ, ppm) |
| -Si(CH₃)₃ | N/A | ~0.25 (s, 9H) |
| H-3 (pyrrole) | ~7.5 (t) | ~7.4 (t) |
| H-2 (pyrrole) | ~6.7 (dd) | ~6.6 (dd) |
| H-5 (pyridine) | ~7.2 (d) | ~7.1 (d) |
| H-6 (pyridine) | ~8.2 (d) | ~8.3 (d) |
| N-H (pyrrole) | ~11.5 (br s) | ~11.6 (br s) |
¹³C NMR Data (Estimated/Composite)
The ¹³C NMR shows the appearance of new signals corresponding to the alkyne and TMS carbons and a significant upfield shift for the C4 carbon after replacement of the iodine atom.
| Carbon Assignment | This compound (δ, ppm) | 4-((trimethylsilyl)ethynyl)-7-azaindole (δ, ppm) |
| -Si(CH₃)₃ | N/A | ~0.0 |
| C4 (ipso-carbon) | ~95 | ~118 |
| C≡C-Si | N/A | ~95 |
| C≡C-Ar | N/A | ~104 |
| C3a | ~148 | ~149 |
| C7a | ~128 | ~129 |
| C2 | ~122 | ~123 |
| C3 | ~101 | ~102 |
| C5 | ~117 | ~116 |
| C6 | ~143 | ~144 |
FTIR Data (Estimated)
The most notable change in the IR spectrum is the appearance of a sharp, medium-intensity peak corresponding to the C≡C triple bond stretch in the product.
| Functional Group | This compound (cm⁻¹) | 4-((trimethylsilyl)ethynyl)-7-azaindole (cm⁻¹) |
| N-H Stretch | ~3100-3400 (broad) | ~3100-3400 (broad) |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 |
| C≡C Stretch | N/A | ~2160 (sharp, medium) |
| C=C, C=N Stretch | ~1400-1600 | ~1400-1600 |
| Si-C Stretch | N/A | ~1250 (sharp, strong) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument (100 MHz for carbon). Use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
Processing: Process the data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.
-
Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and confirm the molecular weight of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Experimental Workflow Diagram
The logical flow for characterizing the starting material and confirming the product formation is outlined below.
Figure 2. Workflow for reaction monitoring and product characterization.
References
A Comparative Guide to the Purity Assessment of Synthesized 4-Iodo-7-Azaindole Derivatives by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, the accurate determination of purity for newly synthesized compounds is a critical step. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) as a primary method for assessing the purity of 4-Iodo-7-azaindole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The information presented is supported by experimental data and detailed methodologies to ensure reproducibility and reliability in your own laboratory settings.
Introduction to Purity Assessment of this compound Derivatives
This compound and its derivatives are important building blocks in the synthesis of various biologically active molecules, including kinase inhibitors. The introduction of an iodine atom at the 4-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions. Given the potential for side reactions and the presence of starting materials and intermediates in the final product, a robust analytical method for purity determination is essential. Reverse-phase HPLC (RP-HPLC) is the most commonly employed technique for this purpose due to its high resolution, sensitivity, and reproducibility.
Data Presentation: Purity of this compound Derivatives
The following table summarizes the purity of various synthesized this compound derivatives as determined by HPLC, extracted from relevant research literature. In many studies, the purity is confirmed by Liquid Chromatography-Mass Spectrometry (LCMS), where HPLC is the separation component.
| Compound Name/Derivative | Method | Purity (%) | Reference |
| 3,5-disubstituted-7-azaindoles | LCMS | > 95% | [1] |
| Prenylated azaindole-substituted products | RP-HPLC | Purified to homogeneity | [2] |
| Substituted azaindoles as inhibitors of Trypanosoma brucei | LCMS | > 95% | [3] |
| 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Column Chromatography & TLC | Not specified by HPLC | [4] |
Note: While specific purity percentages for a wide range of this compound derivatives are often stated as ">95%", this indicates that the compounds meet a high standard of purity suitable for further biological and chemical investigation. The lack of more detailed quantitative comparisons in the literature suggests that HPLC is primarily used as a quality control method rather than for comparative performance analysis between different derivatives.
Experimental Protocols
A detailed methodology for the purity assessment of this compound derivatives by RP-HPLC is provided below. This protocol is a composite of methods reported for azaindole derivatives and halogenated heterocyclic compounds.
General RP-HPLC Method for Purity Assessment
1. Instrumentation:
-
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
An autosampler and a column oven.
2. Chromatographic Conditions:
-
Column: Waters SunFire C18 (4.6 x 50 mm, 3.5 µm) or equivalent C8 column.[1][3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Acetonitrile or Methanol.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it to a high percentage (e.g., 95-100%) over 10-20 minutes. This is followed by a hold at high organic content and re-equilibration at the initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
Detection Wavelength: UV detection at 254 nm or a wavelength determined by the UV spectrum of the this compound derivative. A PDA detector is useful for identifying the optimal wavelength and checking for peak purity.
-
Injection Volume: 5-10 µL.
3. Sample Preparation:
-
Dissolve the synthesized this compound derivative in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
Visualizations
Workflow for Synthesis and Purity Assessment
The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their purity assessment by HPLC.
Caption: Synthesis and Purity Workflow.
Logical Relationship in HPLC Method Development
This diagram outlines the key parameters and their relationships in developing a robust HPLC method for the analysis of this compound derivatives.
Caption: HPLC Method Development Parameters.
References
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 4-Iodo-7-azaindole: An Evaluation of Modern Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is paramount. 4-Iodo-7-azaindole is a critical intermediate in the synthesis of numerous pharmacologically active compounds. This guide provides a comparative analysis of prominent synthetic routes to this valuable molecule, presenting key performance indicators and detailed experimental protocols to aid in the selection of the most suitable method for your research needs.
This guide benchmarks two primary strategies for the synthesis of this compound: a direct, one-step iodination of the 7-azaindole core and a two-step approach involving the formation of a 4-chloro-7-azaindole intermediate followed by a halogen exchange reaction. The performance of these routes is evaluated based on reaction yield, purity, and reaction conditions.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, providing a clear comparison of their efficiencies.
| Route Name | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity |
| Route 1: Direct Iodination | 7-Azaindole | Iodine Monochloride (ICl), Celite® | 24 hours | Room Temp. | Moderate | Good |
| Route 2: Two-Step Halogen Exchange | 7-Azaindole | 1. POCl₃ 2. Sodium Iodide (NaI) | Step 1: 3 hours Step 2: 12 hours | Step 1: 100 Step 2: 80 | Step 1: up to 85.6[1] Step 2: High | High |
Visualizing the Synthetic Pathways
To further elucidate the synthetic strategies, the following diagrams illustrate the logical workflow for each route.
References
A Comparative Guide to Palladium Catalysts for 4-Iodo-7-Azaindole Couplings
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 7-azaindole scaffold is of paramount importance in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. Among the various methods for C-C, C-N, and C-O bond formation, palladium-catalyzed cross-coupling reactions of 4-iodo-7-azaindole stand out for their efficiency and broad substrate scope. The choice of the palladium catalyst system is a critical parameter that dictates the success of these transformations. This guide provides an objective comparison of three commonly employed palladium catalyst systems: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), and a system comprising Palladium(II) acetate and Xantphos (Pd(OAc)₂/Xantphos). The comparative analysis is supported by experimental data from the literature to aid in the selection of the optimal catalyst for specific synthetic needs.
Comparative Performance of Palladium Catalysts
The selection of a palladium catalyst for the cross-coupling of this compound is highly dependent on the nature of the coupling partners. Below is a summary of the performance of the three catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are frequently employed for the derivatization of the 7-azaindole core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The following table compares the performance of the palladium catalysts for the coupling of a halo-azaindole with a boronic acid.
| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/Water (4:1) | 90 | 4-12 | Good to Excellent | [1] |
| PdCl₂(dppf) | Various arylboronic acids | Na₂CO₃ | Toluene/Water | 115 | Overnight | High | [2] |
| Pd(OAc)₂/SPhos | (2-ethoxyvinyl)borolane | K₃PO₄ | MeCN/H₂O (3:2) | Reflux | Not Specified | Good to Excellent | [3] |
Note: Data for PdCl₂(dppf) and Pd(OAc)₂/SPhos are for analogous aryl halide couplings and provide an indication of their potential efficacy with this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The performance of the catalyst systems in C-N bond formation with halo-7-azaindoles is summarized below.
| Catalyst System | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂/Xantphos | Benzamide | Cs₂CO₃ | 1,4-Dioxane | 100 | 2.5 | 92 | [4] |
| Pd₂(dba)₃/Xantphos | Various amines | Cs₂CO₃ | 1,4-Dioxane | 100 | 2.5-3 | 88-94 | [4] |
| RuPhos Pd G2 pre-catalyst | N-benzylmethylamine | Not Specified | Not Specified | Not Specified | Not Specified | 33 | [5] |
Note: The data for Pd(OAc)₂/Xantphos and Pd₂(dba)₃/Xantphos are for N-substituted 4-bromo-7-azaindole. The reactivity with this compound is expected to be higher.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings of a halo-7-azaindole.
General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is adapted for the coupling of a halogenated 4-azaindole with a boronic acid[1].
-
In a round-bottom flask, dissolve the halogenated 4-azaindole (1.0 mmol) and the boronic acid (1.5 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Add potassium carbonate (K₂CO₃) (2.0 mmol).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired substituted 4-azaindole.
General Procedure for Buchwald-Hartwig Amination using Pd(OAc)₂/Xantphos
This protocol is based on the amidation of N-protected 4-bromo-7-azaindole[4].
-
To an oven-dried Schlenk tube under an argon atmosphere, add N-protected 4-bromo-7-azaindole (1.0 mmol), the amide (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂) (5 mol%), Xantphos (10 mol%), and cesium carbonate (Cs₂CO₃) (1.5 mmol).
-
Add anhydrous 1,4-dioxane (2 mL) to the Schlenk tube.
-
Seal the tube and heat the reaction mixture at 100 °C for the specified time (typically 2.5-4 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 4-amino-7-azaindole derivative.
Catalyst Selection Workflow
The selection of an optimal palladium catalyst system is a multi-step process that involves consideration of the specific reaction type, substrate scope, and desired reaction conditions. The following diagram illustrates a logical workflow for this process.
Concluding Remarks
The choice of a palladium catalyst system for the functionalization of this compound is a critical decision that significantly impacts the efficiency and outcome of the coupling reaction. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ and PdCl₂(dppf) are both effective catalysts, with the latter often showing high activity and stability. For Buchwald-Hartwig aminations, the combination of Pd(OAc)₂ with a bulky phosphine ligand such as Xantphos has proven to be highly successful, particularly for challenging substrates.
Researchers and drug development professionals are encouraged to perform initial catalyst screening and reaction optimization to identify the most suitable conditions for their specific this compound substrate and coupling partner. The experimental protocols and workflow provided in this guide serve as a valuable starting point for these investigations.
References
Safety Operating Guide
Safe Disposal of 4-Iodo-7-azaindole: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical reagents are critical for ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Iodo-7-azaindole, a heterocyclic compound often utilized in medicinal chemistry and drug development. Adherence to these protocols is essential for regulatory compliance and the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
| PPE Category | Specification |
| Eye Protection | Safety glasses or goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Appropriate chemical-resistant gloves. |
| Body Protection | A laboratory coat or other protective clothing.[1] |
| Respiratory Protection | If handling as a powder or if dust may be generated, use an N95 dust mask or other approved respiratory protection.[1] |
Waste Segregation and Collection
Proper segregation is the first step in the disposal process.
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealable waste container.
-
If using the original manufacturer's container, ensure it is in good condition.
-
Avoid generating dust during transfer.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, leak-proof, and clearly labeled waste container.
-
Ensure the container material is compatible with the solvent used.
-
-
Contaminated Materials:
-
Any items that have come into contact with this compound, such as pipette tips, filter paper, and gloves, must be treated as hazardous waste.
-
Collect these materials in a separate, sealed container, such as a double-bagged plastic bag, clearly marked as hazardous waste.[1]
-
Crucially, do not dispose of this compound down the drain or in regular trash. [1]
Labeling and Storage
Proper labeling and temporary storage are vital for safety and compliance.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound Waste," and any relevant hazard symbols.
-
Storage:
Disposal Procedure
The final disposal must be handled by a licensed professional waste disposal service.
-
Contact: Arrange for pickup with your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Handover: Ensure the waste is securely packaged and labeled according to the disposal company's requirements before handover.
A common disposal method for such compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Iodo-7-azaindole
Essential Safety and Handling Guide for 4-Iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring personal safety and environmental protection in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on the risk assessment of similar halogenated aromatic compounds.[6]
| Protection Type | Recommended PPE | Purpose |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause severe eye damage.[6] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or chemical burns.[6][7] |
| Respiratory | Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with cartridges for organic vapors is required. | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps to ensure safe handling from preparation to cleanup.
Caption: Workflow for Safely Handling this compound.
Experimental Protocol
-
Preparation :
-
Thoroughly review this safety guide and any available safety data for this compound and analogous compounds.
-
Put on all required PPE as detailed in the table above.
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
-
Handling :
-
Conduct all manipulations of this compound, including weighing and transfers, inside a certified chemical fume hood to minimize inhalation exposure.
-
Keep the container of this compound tightly closed when not in use.
-
Avoid direct contact with the skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][8]
-
-
Cleanup :
-
Decontaminate all glassware and equipment that has come into contact with this compound. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[6]
-
Wash hands thoroughly with soap and water after handling the compound.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste : Collect unused or contaminated this compound in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound must be collected in a separate, sealed container for halogenated organic waste.
-
Contaminated Materials : All disposable items, such as gloves, weighing papers, and pipette tips that have been in contact with the chemical, must be disposed of as hazardous waste.[9]
Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10]
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound down the drain or in regular trash.[9]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 319474-34-5 [m.chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.dk [fishersci.dk]
- 5. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
